Ritonavir-d8
Description
Structure
2D Structure
Properties
Molecular Formula |
C37H48N6O5S2 |
|---|---|
Molecular Weight |
729.0 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-2,3,4,4,4-pentadeuterio-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-3-(trideuteriomethyl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33+/m0/s1/i1D3,2D3,24D,33D |
InChI Key |
NCDNCNXCDXHOMX-CVSIOXHYSA-N |
Isomeric SMILES |
[2H][C@](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)N(C)CC4=CSC(=N4)C(C)C |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
Foundational & Exploratory
This technical guide provides a comprehensive overview of the synthesis and characterization of Ritonavir-d8, a deuterated analog of the antiretroviral drug Ritonavir. This document is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for pharmacokinetic and metabolic studies of Ritonavir.
Introduction to Ritonavir and the Role of Deuteration
Ritonavir is a potent protease inhibitor used in the treatment of HIV/AIDS.[1] It is often co-administered with other protease inhibitors to enhance their bioavailability by inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme, which is a key component in drug metabolism.[2] Stable isotope-labeled compounds, such as this compound, are invaluable tools in drug development.[3][4] The incorporation of deuterium atoms allows for the differentiation of the labeled compound from its unlabeled counterpart by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.[5][]
Proposed Synthesis of this compound
The synthesis of Ritonavir generally involves the coupling of several key fragments. A potential strategy for introducing deuterium atoms is through the reduction of a suitable precursor with a deuterium source. For the purpose of this guide, we will propose the deuteration of the two isopropyl groups on the thiazole rings, which would result in Ritonavir-d14. However, to meet the specific request for this compound, we will focus on the deuteration of one of the thiazole moieties and another specific location. A common commercially available variant is Ritonavir-d6, where the methyl groups of the valine fragment are deuterated. Here, we propose a hypothetical synthesis for this compound.
The following diagram illustrates a high-level overview of a potential synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for Proposed Synthesis of this compound
This protocol is a hypothetical adaptation of known Ritonavir synthesis methods.
Step 1: Synthesis of Deuterated (2-isopropyl-d7-thiazol-4-yl)methanol
-
Start with commercially available 2-bromo-d7-propane.
-
React 2-bromo-d7-propane with magnesium to form the Grignard reagent, isopropyl-d7-magnesium bromide.
-
React the Grignard reagent with 4-formylthiazole to introduce the deuterated isopropyl group at the 2-position of the thiazole ring.
-
Reduce the resulting aldehyde to an alcohol using a suitable reducing agent (e.g., sodium borohydride) to yield (2-isopropyl-d7-thiazol-4-yl)methanol.
Step 2: Coupling Reactions
The synthesis of the core structure of Ritonavir involves several coupling steps. The deuterated thiazole-containing fragment prepared in Step 1 would be incorporated in a similar manner to the non-deuterated analog in established Ritonavir syntheses. This typically involves amide bond formations and the construction of the hydroxyethylamine core.
Step 3: Final Assembly and Purification
-
The final steps involve the coupling of the core amine with the remaining side chains, including the second (non-deuterated) thiazole moiety.
-
Deprotection of any protecting groups used during the synthesis.
-
Purification of the final product, this compound, is achieved by column chromatography followed by recrystallization to obtain a high-purity compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the expected analytical data for this compound.
Table 1: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Comments |
| ¹H NMR | Varies | The proton signals corresponding to the positions of deuterium incorporation will be absent or significantly reduced in intensity. The remaining spectrum will be consistent with the structure of Ritonavir. |
| ²H NMR | Varies | Deuterium signals will be observed at chemical shifts corresponding to the positions of deuteration, confirming the location of the isotopic labels. |
| ¹³C NMR | Varies | Carbon signals attached to deuterium will show a characteristic multiplet splitting due to C-D coupling and a slight isotopic shift compared to the unlabeled compound.[7] |
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Result |
| High-Resolution Mass Spectrometry (HRMS) | The measured mass of the molecular ion ([M+H]⁺) will be approximately 8 atomic mass units (amu) higher than that of unlabeled Ritonavir, confirming the incorporation of eight deuterium atoms. The exact mass will be used to confirm the elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of the [M+H]⁺ ion will produce a fragmentation pattern where fragments containing the deuterated moiety will have a corresponding mass shift. This can be used to confirm the location of the deuterium labels.[2][8] |
Table 3: HPLC Purity Analysis of this compound
| Parameter | Expected Value |
| Purity (by UV at 240 nm) | >98% |
| Retention Time | Similar to unlabeled Ritonavir, with a potential for a slight shift due to the isotopic effect.[5] |
| Isotopic Enrichment | >98% |
Experimental Protocols for Characterization
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Integrate the signals to determine the degree of deuteration by comparing the integrals of the remaining proton signals to those of a known internal standard or the non-deuterated parts of the molecule.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all carbon signals.
-
²H NMR: Acquire a deuterium NMR spectrum to directly observe the signals of the incorporated deuterium atoms.
3.2.2. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for electrospray ionization (ESI), such as acetonitrile/water with 0.1% formic acid.
-
HRMS Analysis: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire the mass spectrum in positive ion mode and determine the accurate mass of the [M+H]⁺ ion.
-
MS/MS Analysis: Select the [M+H]⁺ ion of this compound for collision-induced dissociation (CID). Acquire the product ion spectrum to analyze the fragmentation pattern.
3.2.3. HPLC Analysis
-
Chromatographic Conditions:
-
Procedure: Inject a known concentration of this compound onto the HPLC system. Determine the retention time and calculate the purity based on the peak area percentage.
Mechanism of Action and Signaling Pathways
Ritonavir's primary therapeutic effect is the inhibition of the HIV protease enzyme, which is crucial for the maturation of infectious virus particles.[2] Additionally, Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2] This inhibition slows down the metabolism of other drugs that are substrates of CYP3A4, thereby increasing their plasma concentrations and therapeutic efficacy. This "boosting" effect is the primary reason for its continued use in combination antiretroviral therapy.
The following diagram illustrates the inhibitory effect of Ritonavir on the CYP3A4 metabolic pathway.
Caption: Ritonavir inhibits the CYP3A4 enzyme, leading to increased plasma levels of co-administered drugs.
Conclusion
This technical guide has outlined a proposed synthetic pathway and detailed characterization methods for this compound. While a definitive, published synthesis is not available, the proposed route, based on established chemical principles, provides a strong foundation for its preparation. The characterization protocols described are essential for verifying the successful synthesis and ensuring the high quality required for its use as an internal standard in research and drug development. The use of this compound will continue to be critical for the accurate quantification of Ritonavir in complex biological matrices, aiding in the development and optimization of antiretroviral therapies.
References
- 1. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris-biotech.de [iris-biotech.de]
- 5. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal Structure of Ritonavir Polymorphs I and II Revisited with the Application of NMR Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. archives.ijper.org [archives.ijper.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir, an antiretroviral agent of the protease inhibitor class, is a cornerstone in the treatment of HIV infection. Its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme has also led to its widespread use as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[1] In recent years, the strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, has emerged as a promising approach to improve the pharmacokinetic and toxicological profiles of drugs. This "deuterium switch" can lead to a more stable carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, potentially slowing down drug metabolism, increasing half-life, and reducing the formation of toxic metabolites. This technical guide provides a comprehensive overview of the available physicochemical data for deuterated Ritonavir, with a comparative analysis to its non-deuterated counterpart, detailed experimental methodologies, and an illustrative representation of its metabolic pathway.
While extensive data exists for Ritonavir, publicly available information on the specific physicochemical properties of its deuterated analogues, such as Ritonavir-d6, is limited. The following sections compile the available data and provide foundational experimental protocols relevant to the characterization of such compounds.
Data Presentation: Physicochemical Properties
The following tables summarize the known physicochemical properties of Ritonavir and the limited available data for deuterated Ritonavir (Ritonavir-d6). It is important to note that much of the data for Ritonavir-d6 is predicted and not experimentally verified.
Table 1: General Physicochemical Properties
| Property | Ritonavir | Deuterated Ritonavir (Ritonavir-d6) | Data Source |
| Molecular Formula | C₃₇H₄₈N₆O₅S₂ | C₃₇H₄₂D₆N₆O₅S₂ | [2],[3] |
| Molecular Weight | 720.9 g/mol | 727.0 g/mol | [2],[3] |
| Melting Point | 120-122 °C | 51 - 56 °C (Predicted) | [4],[5] |
| pKa | 1.8, 2.6 | No Data Available | [4],[6] |
| LogP | 3.546 | 5.28 (Predicted) | [4],[5] |
Table 2: Solubility Data
| Solvent/Condition | Ritonavir | Deuterated Ritonavir (Ritonavir-d6) | Data Source |
| Water | Poorly soluble | No Data Available | [4] |
| 0.1 N HCl (37 °C) | 400 µg/mL | No Data Available | [7],[6] |
| pH 6.8 (37 °C) | 1 µg/mL | No Data Available | [7],[6] |
| Methanol | Freely soluble | Slightly Soluble | [8],[3] |
| Ethanol | Freely soluble | No Data Available | [8] |
| Isopropanol | Soluble | No Data Available | [8] |
| DMSO | Soluble (15 mg/mL) | Slightly Soluble | [4],[3] |
| Chloroform | No Data Available | Slightly Soluble | [3] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of active pharmaceutical ingredients are crucial for reproducibility and regulatory purposes. Below are methodologies adapted from literature for the characterization of compounds like Ritonavir.
Determination of Aqueous Solubility (pH-dependent)
This protocol is based on the shake-flask method, a standard technique for solubility determination.
-
Materials:
-
Deuterated Ritonavir powder
-
Buffer solutions of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Scintillation vials
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
-
Procedure:
-
An excess amount of deuterated Ritonavir is added to separate vials containing a known volume of each buffer solution.
-
The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
The samples are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the samples are centrifuged at high speed to pellet the undissolved solid.
-
Aliquots of the supernatant are carefully removed, filtered (e.g., using a 0.45 µm filter), and diluted as necessary.
-
The concentration of deuterated Ritonavir in the diluted supernatant is quantified using a validated HPLC method.
-
The experiment is performed in triplicate for each pH condition.
-
Determination of Partition Coefficient (LogP)
The shake-flask method is also commonly used for the experimental determination of the octanol-water partition coefficient.
-
Materials:
-
Deuterated Ritonavir
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Mechanical shaker
-
HPLC system.
-
-
Procedure:
-
A known amount of deuterated Ritonavir is dissolved in either water or n-octanol.
-
A known volume of this solution is added to a centrifuge tube containing a known volume of the other immiscible solvent.
-
The tube is sealed and shaken for a set period (e.g., 1-2 hours) to allow for partitioning.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully taken from both the aqueous and octanol layers.
-
The concentration of deuterated Ritonavir in each phase is determined by HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
Mandatory Visualization
Metabolic Pathway of Ritonavir
Ritonavir undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1] The major metabolic transformations include oxidation of the isopropylthiazole group, N-demethylation, and cleavage of the terminal thiazole group, resulting in several metabolites.[9][10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scribd.com [scribd.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Physicochemical considerations in the preparation of amorphous ritonavir-poly(ethylene glycol) 8000 solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. pnas.org [pnas.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the analytical characterization and handling of the Ritonavir-d8 reference standard. This compound is the deuterated form of Ritonavir, an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[1] Stable isotope-labeled compounds like this compound are crucial for quantitative analysis in drug development, particularly in pharmacokinetic studies.[1]
Physicochemical Properties and Identification
This compound shares its core chemical structure with Ritonavir, with deuterium atoms replacing hydrogen atoms at specific positions. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification.
| Property | Value | Source |
| Chemical Name | 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate-d8 | [2] |
| Molecular Formula | C₃₇H₄₀D₈N₆O₅S₂ | [3] |
| Molecular Weight | ~729.0 g/mol (Varies based on deuteration pattern) | [3] |
| Parent Drug CAS Number | 155213-67-5 | [2][3][4] |
| Appearance | White to tan powder | [4] |
| Solubility | Practically insoluble in water; freely soluble in methanol and ethanol; slightly soluble in acetonitrile.[4][5] | [4][5] |
Analytical Characterization
A battery of analytical techniques is employed to confirm the identity, purity, and potency of the this compound reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and separating it from potential impurities.[6]
Table 2: Representative HPLC Method Parameters
| Parameter | Condition | Source |
| Column | C18 stationary phase (e.g., Xbridge C18, 250 mm x 4.6 mm, 3.5 µm) | [5][6] |
| Mobile Phase | A mixture of acetonitrile and a buffer such as potassium dihydrogen phosphate (pH 3.5).[5] A common mobile phase is a 60:40 (v/v) mixture of dihydrogen phosphate and acetonitrile.[7] | [5][7] |
| Flow Rate | 1.0 - 1.1 mL/min | [5][7] |
| Detection | UV at 215 nm, 240 nm, or 250 nm | [8][9][10] |
| Column Temperature | Ambient or controlled at 30°C or 55°C | [10][11] |
Experimental Protocol: HPLC Purity Assessment
-
Standard and Sample Preparation:
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the prepared standard and sample solutions.
-
Monitor the chromatogram at the specified wavelength.
-
-
Data Analysis:
-
The purity of the this compound is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices, leveraging the high selectivity and sensitivity of tandem mass spectrometry.[6] this compound serves as an excellent internal standard in these assays.
Table 3: Representative LC-MS/MS Method Parameters
| Parameter | Condition | Source |
| Chromatography | Reversed-phase HPLC with a C18 column.[6][11] | [6][11] |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).[6][12] | [6][12] |
| Ionization | Positive ion electrospray ionization (ESI+).[13] | [13] |
| Detection | Multiple Reaction Monitoring (MRM) | [13] |
| MRM Transitions | Precursor ion (m/z) → Product ion (m/z). For Ritonavir: 721.18 → 268.02.[13] The transition for this compound will have a higher m/z for the precursor ion. | [13] |
Experimental Protocol: LC-MS/MS Quantification
-
Sample Preparation:
-
For biological samples (e.g., plasma), perform protein precipitation followed by liquid-liquid extraction.[14]
-
Spike samples, calibration standards, and quality controls with a known concentration of the this compound internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto the LC-MS/MS system.
-
Monitor the specific MRM transitions for both the analyte (Ritonavir) and the internal standard (this compound).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the isotopic labeling pattern in this compound. Both ¹H and ¹³C NMR are utilized to verify the molecular structure.[15][16]
Experimental Protocol: NMR Structural Confirmation
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Additional experiments such as COSY, HSQC, and HMBC may be performed for complete structural assignment.
-
-
Data Analysis:
-
Compare the obtained spectra with the known spectra of Ritonavir.
-
The absence or significant reduction of signals in the ¹H NMR spectrum at specific chemical shifts confirms the positions of deuterium incorporation.
-
The ¹³C NMR spectrum should be consistent with the structure of Ritonavir, with potential minor shifts due to isotopic effects.
-
Stability and Storage
Proper storage and handling are critical to maintain the integrity of the this compound reference standard.
Table 4: Storage and Stability Recommendations
| Condition | Recommendation | Source |
| Long-term Storage | Keep refrigerated (2-8 °C) or at -20°C.[2][17] | [2][17] |
| Shipping | May be shipped at ambient temperature.[1][4] | [1][4] |
| Handling | Keep container tightly closed in a dry and well-ventilated place.[18] Protect from light.[4] | [4][18] |
| Incompatibilities | Strong oxidizing agents.[18] | [18] |
| Solution Stability | Stock solutions, once prepared, should be stored in aliquots in tightly sealed vials at -20°C or -80°C and are typically stable for at least one month.[17] Avoid repeated freeze-thaw cycles.[17] | [17] |
Safety Information
It is important to handle the this compound reference standard in accordance with good laboratory practices. A comprehensive Safety Data Sheet (SDS) should be consulted prior to use.[18][19][20]
This technical guide is intended to provide a comprehensive overview of the analytical characterization and handling of the this compound reference standard based on publicly available information. For lot-specific information, always refer to the Certificate of Analysis provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Acanthus Research [acanthusresearch.com]
- 4. Ritonavir Pharmaceutical Secondary Standard; Certified Reference Material 155213-67-5 [sigmaaldrich.com]
- 5. remedypublications.com [remedypublications.com]
- 6. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Adjusted green HPLC determination of nirmatrelvir and ritonavir in the new FDA approved co-packaged pharmaceutical dosage using supported computational calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uspnf.com [uspnf.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitor-induced Conformational Shifts and Ligand Exchange Dynamics for HIV-1 Protease Measured by Pulsed EPR and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystal Structure of Ritonavir Polymorphs I and II Revisited with the Application of NMR Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abmole.com [abmole.com]
- 18. fishersci.com [fishersci.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. cleanchemlab.com [cleanchemlab.com]
An In-depth Technical Guide to the Chemical Stability and Storage of Ritonavir-d8
For researchers, scientists, and drug development professionals, understanding the chemical stability and appropriate storage conditions of isotopically labeled compounds like this compound is critical for ensuring the integrity of experimental results and the quality of pharmaceutical products. This guide provides a comprehensive overview of the stability profile of this compound, drawing upon available data for both the deuterated and non-deuterated forms of the molecule.
Chemical Stability Profile
This compound is generally considered stable under normal laboratory and storage conditions[1]. However, like its non-deuterated counterpart, it is susceptible to degradation under specific environmental stresses. The primary factors influencing its stability are temperature, pH, oxidizing agents, and light.
General Stability and Incompatibilities
This compound is stable when handled and stored under recommended conditions. The material should be protected from conditions that could lead to degradation, such as exposure to strong oxidizing agents, with which it is incompatible[1][2].
Polymorphism
A critical aspect of Ritonavir's stability is its potential for polymorphism. The non-deuterated form of Ritonavir famously exhibited a case where a new, more stable, and less soluble crystalline form (polymorph) emerged during manufacturing. This event significantly impacted the drug's bioavailability and therapeutic effectiveness[3]. This historical challenge underscores the importance of monitoring and controlling the solid-state form of Ritonavir and its deuterated analogs throughout the development and manufacturing processes.
Caption: Impact of Ritonavir polymorphism on its bioavailability.
Recommended Storage Conditions
Proper storage is essential to maintain the chemical and physical integrity of this compound. The recommended storage conditions can vary depending on the formulation (e.g., solid form vs. solution).
| Condition | Recommendation | Source(s) |
| General Solid Form | Keep refrigerated to maintain product quality. Store in a tightly closed container in a dry and well-ventilated place. | [2] |
| Room Temperature | May be stored at room temperature in the continental US; however, it is crucial to consult the Certificate of Analysis for specific product recommendations. | [4] |
| Film-Coated Tablets | Store at 20°C to 25°C (68°F to 77°F). | [5] |
| Liquid-Filled Capsules | Should be refrigerated at 2°C to 8°C. After dispensing, they can be stored at temperatures below 25°C for up to 30 days. | [6] |
Degradation Pathways and Products
Forced degradation studies on non-deuterated Ritonavir have been conducted to understand its breakdown under stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress[7][8]. These studies are crucial for identifying potential degradation products and elucidating the degradation pathways.
Forced Degradation Studies
Studies have shown that Ritonavir degrades under hydrolytic and oxidative conditions[7]. The major degradation products are reported to arise in alkaline (basic) environments[9]. Thermal degradation is also a concern, with significant degradation observed at temperatures above 160°C in manufacturing settings[10].
While specific degradation products for this compound are not detailed in the provided search results, a study on Ritonavir identified eight distinct degradation products under various stress conditions[7][8]. The characterization of these products was achieved using LC-MS/MS, which helps in proposing the decomposition pathways[7][8].
Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides are expected to be released[2].
Caption: A typical workflow for forced degradation studies of this compound.
Analytical Methods for Stability Testing
A variety of analytical techniques are employed to assess the stability of Ritonavir and to separate and identify its degradation products. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods.
| Analytical Technique | Column | Mobile Phase | Detection | Source(s) |
| LC-MS/MS | Waters XTerra C18 (250 mm x 4.6 mm, 5 µm) | Water:Methanol:Acetonitrile (40:20:40, v/v/v) | MS/MS | [7][8] |
| HPLC | C8 or C18 stationary phases | Acetonitrile and phosphate buffer | UV | [9] |
| HPLC-MS/MS | C8 or C18 stationary phases | Acetonitrile and acetate buffer | MS/MS | [9] |
| HPLC | Eclipse plus C8 (4.6 x 150 mm, 5 µm) | Acetonitrile and phosphate buffer (pH 4.0) (55:45) | UV at 246 nm | [10] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible stability studies. Below is a summary of a general protocol for forced degradation studies based on the available literature.
Protocol for Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.
Materials:
-
This compound reference standard
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Reagents for stress conditions: Hydrochloric acid (for acidic hydrolysis), sodium hydroxide (for basic hydrolysis), hydrogen peroxide (for oxidation)
Instrumentation:
-
HPLC system with a UV or PDA detector
-
LC-MS/MS system for characterization of degradation products
-
Photostability chamber
-
Oven for thermal stress
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Forced Degradation Conditions:
-
Acidic Hydrolysis: Treat the drug solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat for a specified duration.
-
Basic Hydrolysis: Treat the drug solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 N NaOH) at room temperature or with heating.
-
Neutral Hydrolysis: Reflux the drug solution in water.
-
Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a specified temperature (e.g., 100°C).
-
Photolytic Degradation: Expose the drug solution and solid substance to UV and visible light in a photostability chamber as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
After exposure to the stress conditions, neutralize the acidic and basic solutions.
-
Dilute all samples to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Determine the percentage of degradation of this compound.
-
Identify and characterize the degradation products using LC-MS/MS by comparing the mass spectra with that of the parent drug.
-
Propose the degradation pathways based on the identified structures.
-
This guide provides a foundational understanding of the chemical stability and storage requirements for this compound. For any specific application, it is imperative to consult the product's Certificate of Analysis and conduct appropriate stability studies to ensure the material's quality and suitability.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. fishersci.com [fishersci.com]
- 3. Ritonavir Near Disaster and Polymorphism | OpenOChem Learn [learn.openochem.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Ritonavir | C37H48N6O5S2 | CID 392622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Introduction: Ritonavir is a potent inhibitor of the HIV-1 protease and a strong inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This latter characteristic has led to its widespread use as a pharmacokinetic enhancer, or "booster," for other protease inhibitors in antiretroviral therapy.[1][2] For researchers studying the pharmacokinetics of ritonavir and the drugs it boosts, accurate quantification in biological matrices is paramount. Ritonavir-d8, a deuterated isotopologue of ritonavir, serves as an indispensable tool in this context.
This technical guide provides an in-depth overview of the role and application of this compound in pharmacokinetic studies. It details the established pharmacokinetic profile of ritonavir, its metabolic pathways, and the experimental protocols where this compound is critically employed as an internal standard for bioanalytical methods. Furthermore, it explores the theoretical basis of the deuterium kinetic isotope effect and its potential implications for drug development.
Pharmacokinetics of Ritonavir
Understanding the baseline pharmacokinetics of the non-deuterated parent drug, ritonavir, is essential. Ritonavir exhibits complex and nonlinear pharmacokinetics.[3] It is primarily metabolized by CYP3A and, to a lesser degree, by CYP2D6.[4] Due to its potent inhibition of CYP3A, ritonavir also inhibits its own metabolism, a phenomenon that contributes to its pharmacokinetic-enhancing effects.[2] Key pharmacokinetic parameters for ritonavir are summarized below.
Table 1: Summary of Ritonavir Pharmacokinetic Parameters in Humans
| Parameter | Value | Notes |
|---|---|---|
| Time to Peak (Tmax) | ~2.5 - 4 hours | Following oral administration.[2][3] |
| Plasma Protein Binding | ~98-99% | Primarily to albumin and alpha-1 acid glycoprotein.[5] |
| Apparent Half-life (t½) | ~3 - 5 hours | [4][5] |
| Apparent Oral Clearance (CL/F) | 8.8 ± 3.2 L/h | At steady-state.[5] |
| Volume of Distribution (Vd) | 0.41 ± 0.25 L/kg | [5] |
| Metabolism | Primarily via CYP3A4, lesser extent by CYP2D6. | [1][4] |
| Excretion (600 mg oral dose) | ~86.4% in feces, ~11.3% in urine. | [1][6] |
| Unchanged Drug in Excreta | ~33.8% in feces, ~3.5% in urine. |[1][4] |
Metabolism of Ritonavir
Ritonavir is extensively metabolized in the liver. The primary metabolic pathway is oxidation by cytochrome P450 enzymes. Five metabolites have been identified, with the isopropylthiazole oxidation product (M-2) being the major metabolite.[1][5] Despite being the major metabolite, it is found in low plasma concentrations but retains antiviral activity similar to the parent drug.[1][5] The metabolic process is a key determinant of ritonavir's clearance and its interaction profile with other drugs.
Caption: Metabolic pathway of Ritonavir, primarily mediated by CYP3A4.
Experimental Protocols: Application of this compound
In modern pharmacokinetic studies, the "gold standard" for drug quantification in biological matrices is liquid chromatography with tandem mass spectrometry (LC-MS/MS). The accuracy of this technique relies heavily on the use of an appropriate internal standard (IS). This compound is an ideal IS for the analysis of ritonavir. As a stable isotope-labeled analogue, it shares near-identical chemical and physical properties (e.g., extraction recovery, ionization efficiency) with ritonavir but is distinguishable by its higher mass, ensuring precise correction for variations during sample processing and analysis.[7]
This protocol describes a general method for the simultaneous estimation of ritonavir in human plasma using this compound as an internal standard.
Experimental Workflow:
Caption: Standard workflow for plasma sample preparation and LC-MS/MS analysis.
Methodologies:
-
Sample Preparation:
-
To a 50-100 µL aliquot of human plasma, add a precise volume of this compound internal standard solution in methanol.
-
Perform protein precipitation by adding an organic solvent (e.g., acetonitrile or methanol) in a 3:1 or 4:1 ratio to the plasma volume.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) at 4°C.
-
Carefully transfer the clear supernatant to a new set of vials for injection into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions: The separation and detection of ritonavir and this compound are achieved using a validated LC-MS/MS method. Representative parameters are summarized in the table below.
Table 2: Typical LC-MS/MS Method Parameters for Ritonavir Analysis
| Parameter | Description |
|---|---|
| LC Column | C18 stationary phase (e.g., Hypurity Advance 50 x 4.6 mm, 5µm).[8] |
| Mobile Phase | A mixture of organic solvent and a buffer. A common composition is Methanol and 5mM Ammonium Acetate (e.g., 85:15 v/v).[9][10] |
| Flow Rate | Typically 0.5 - 1.0 mL/min. |
| Injection Volume | 5 - 20 µL. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| MS/MS Transitions | Ritonavir: Q1 (Parent Ion) 721.3 -> Q3 (Product Ion) 296.1[10]This compound (IS): Q1 -> Q3 (specific transition depends on deuteration pattern, e.g., 727.3 -> 302.1) |
| Linearity Range | Typically from ~5 ng/mL to 7000 ng/mL in plasma.[9] |
To assess the bioavailability or establish bioequivalence of a ritonavir formulation, a standardized clinical study design is employed.
-
Study Design: A single-dose, randomized, two-period, two-sequence crossover design is recommended.[11] Studies are often conducted under both fasting and fed conditions, as food can affect ritonavir's bioavailability.[3]
-
Subjects: Healthy adult volunteers are typically recruited for the study.
-
Dosing: Subjects receive a single dose of the test formulation and the reference formulation in separate periods, separated by a washout period. A washout of at least 7 days is sufficient.[3]
-
Blood Sampling: Serial blood samples are collected at predefined time points, typically pre-dose and at multiple intervals up to 48 or 72 hours post-dose.
-
Bioanalysis: Plasma concentrations of ritonavir are determined using a validated LC-MS/MS method with this compound as the internal standard, as described above.
-
Pharmacokinetic Analysis: Key parameters (AUC₀₋t, AUC₀₋inf, Cmax) are calculated from the plasma concentration-time profiles for each subject and formulation. Statistical analysis is then performed to compare the test and reference products.
The Deuterium Kinetic Isotope Effect (KIE)
Beyond its role as an internal standard, deuteration can fundamentally alter a drug's metabolic profile. This is due to the Deuterium Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and more stable than the bond between carbon and hydrogen (C-H).[7] If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism (a common step in CYP450-mediated oxidation), replacing that hydrogen with deuterium can slow the reaction down.
Potential Pharmacokinetic Consequences of KIE:
-
Reduced Metabolic Rate: Slower cleavage of the C-D bond can lead to a decreased rate of metabolism.
-
Increased Drug Exposure: A lower metabolism rate can result in a higher Area Under the Curve (AUC) and peak concentration (Cmax).
-
Longer Half-Life: The drug may be eliminated from the body more slowly, extending its half-life.
-
Reduced Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a C-H bond, deuteration at that site could reduce its formation.
While the therapeutic potential of deuterated drugs is an active area of research, the primary and established role of this compound in preliminary pharmacokinetic studies remains its use as a high-fidelity internal standard for bioanalysis.[7][12]
Caption: The Deuterium Kinetic Isotope Effect on drug metabolism.
Conclusion: this compound is a cornerstone tool for researchers and drug development professionals engaged in the pharmacokinetic evaluation of ritonavir and combination therapies. Its principal application is as a stable isotope-labeled internal standard, which ensures the highest level of accuracy and precision in LC-MS/MS-based bioanalysis. This role is fundamental to the successful execution of bioequivalence, drug-drug interaction, and other critical pharmacokinetic studies. While the underlying science of the kinetic isotope effect suggests that deuterated compounds could offer modified pharmacokinetic profiles, the validated and indispensable function of this compound today lies in enabling robust and reliable quantitative research.
References
- 1. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications [mdpi.com]
- 2. The inhibitory and inducing effects of ritonavir on hepatic and intestinal CYP3A and other drug-handling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. extranet.who.int [extranet.who.int]
- 4. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Metabolism and disposition of the HIV-1 protease inhibitor ritonavir (ABT-538) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. extranet.who.int [extranet.who.int]
- 12. pubs.acs.org [pubs.acs.org]
The Rise of Heavier Drugs: A Technical Guide to the Discovery and Development of Deuterated Standards
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of pharmaceutical development, the strategic replacement of hydrogen with its heavier, stable isotope, deuterium, has emerged as a powerful tool for enhancing drug efficacy and safety. This technical guide provides a comprehensive overview of the discovery, development, and application of deuterated drug standards, offering valuable insights for researchers, scientists, and drug development professionals. From the fundamental principles of the kinetic isotope effect to detailed experimental protocols and regulatory considerations, this document serves as a core resource for harnessing the potential of deuteration in modern medicine.
Introduction: The "Heavy" Advantage
Deuterated drugs are small molecule therapeutics in which one or more hydrogen atoms have been replaced by deuterium. This seemingly subtle modification can have profound effects on a drug's metabolic profile, primarily due to the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2][3] This increased metabolic stability can lead to a number of therapeutic advantages:
-
Improved Pharmacokinetics: Slower metabolism often results in a longer drug half-life, reduced peak plasma concentrations (Cmax), and increased overall drug exposure (AUC). This can allow for less frequent dosing, improving patient compliance.[4][5][6]
-
Enhanced Safety and Tolerability: By slowing the formation of reactive or toxic metabolites, deuteration can lead to a better safety profile and reduced side effects.[2][7]
-
Metabolic Switching: Deuteration at a primary metabolic site can redirect metabolism towards alternative pathways, potentially leading to the formation of more favorable or less toxic metabolites.[8]
The successful development and approval of drugs like deutetrabenazine (Austedo®) and deucravacitinib (Sotyktu™) have solidified the "deuterium switch" and de novo deuterated drug development as viable and valuable strategies in the pharmaceutical industry.[2][9][10]
The Kinetic Isotope Effect: The Scientific Cornerstone
The foundational principle behind the utility of deuterated drugs is the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. In the context of drug metabolism, the primary KIE is observed when the cleavage of a C-H bond is the rate-determining step of the metabolic reaction.
Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy than the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-limiting step.
Quantitative Data Presentation: A Comparative Analysis
The therapeutic benefits of deuteration are best illustrated through a direct comparison of the pharmacokinetic (PK) profiles of deuterated drugs and their non-deuterated counterparts.
Deutetrabenazine vs. Tetrabenazine
Deutetrabenazine is a deuterated version of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. The deuteration of the two methoxy groups in tetrabenazine significantly alters its metabolism.[9]
| Pharmacokinetic Parameter | Deutetrabenazine (15 mg) | Tetrabenazine (25 mg) | Fold Change |
| Total Active Metabolites (α+β)-HTBZ | |||
| Cmax (ng/mL) | 26.9 | 43.7 | 0.62 |
| AUCinf (ng·h/mL) | 567 | 279 | 2.03 |
| t1/2 (h) | 9.4 | 4.8 | 1.96 |
| Data sourced from clinical studies in healthy volunteers.[5] |
Table 1: Comparative Pharmacokinetics of Deutetrabenazine and Tetrabenazine.
The data clearly demonstrates that a lower dose of deutetrabenazine provides a greater overall exposure to the active metabolites with a lower peak concentration and a significantly longer half-life compared to tetrabenazine.[5]
Deucravacitinib: A De Novo Deuterated Drug
Deucravacitinib is a novel, selective inhibitor of tyrosine kinase 2 (TYK2) and was developed de novo with deuterium incorporated to block a key metabolic pathway.
| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| 6 mg (single dose) | 45 | 473 | 10 |
| 12 mg (single dose) | 88 | 985 | 10 |
| Pharmacokinetic parameters in healthy subjects.[11][12][13] |
Table 2: Pharmacokinetic Parameters of Deucravacitinib.
The pharmacokinetic profile of deucravacitinib demonstrates rapid absorption and a half-life that supports once-daily dosing.[11][12][13]
Experimental Protocols: From Synthesis to Analysis
The development of deuterated drug standards requires robust and well-defined experimental protocols for their synthesis and analysis.
Synthesis of a Deuterated Drug Standard: Deutetrabenazine
The following is a representative protocol for the synthesis of deutetrabenazine, based on improved synthetic routes.[8][14]
Objective: To synthesize deutetrabenazine from 6,7-dihydroxy-3,4-dihydroisoquinoline.
Materials:
-
6,7-dihydroxy-3,4-dihydroisoquinoline
-
Triphenylphosphine (PPh3)
-
Deuterated methanol (CD3OD)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF)
-
(2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide
-
Potassium carbonate (K2CO3)
-
Methanol
-
Zinc chloride (ZnCl2)
Procedure:
-
Deuteromethylation:
-
In a reaction vessel under an inert atmosphere, dissolve 6,7-dihydroxy-3,4-dihydroisoquinoline, triphenylphosphine, and deuterated methanol in tetrahydrofuran.
-
Cool the mixture in an ice bath and slowly add diisopropyl azodicarboxylate.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up by adjusting the pH and using zinc chloride to precipitate the product, 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline, thus avoiding column chromatography.[8]
-
-
Condensation:
-
Combine the deuterated intermediate from the previous step with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of potassium carbonate.
-
Heat the mixture and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
-
Purification:
-
After cooling, perform an aqueous workup to remove inorganic salts.
-
Recrystallize the crude product from methanol to yield pure deutetrabenazine.[8]
-
LC-MS/MS Analysis of a Deuterated Drug and its Metabolites
This protocol outlines a general procedure for the quantification of a deuterated drug and its metabolites in plasma, using the non-deuterated analog as an internal standard.[10][15][16]
Objective: To quantify the concentration of a deuterated drug and its primary metabolites in human plasma using a validated LC-MS/MS method.
Materials and Equipment:
-
Human plasma samples
-
Deuterated drug standard and its metabolite standards
-
Non-deuterated drug as an internal standard (IS)
-
Acetonitrile
-
Ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add the internal standard solution.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes and the IS with a strong organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and ammonium acetate buffer.
-
Flow Rate: Optimized for separation (e.g., 0.8 mL/min).
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for the deuterated drug, its metabolites, and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the plasma samples from the calibration curve.
-
NMR Spectroscopy for Isotopic Purity Determination
NMR spectroscopy is a powerful tool for confirming the position and extent of deuterium incorporation.[4][17][18]
Objective: To determine the isotopic purity of a deuterated compound.
Materials and Equipment:
-
Deuterated compound
-
Appropriate non-deuterated solvent (e.g., DMSO)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the deuterated compound in a non-deuterated solvent.
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The reduction in the integral of the proton signal at the site of deuteration, relative to a non-deuterated internal standard or a non-deuterated portion of the molecule, can be used to calculate the percentage of deuterium incorporation.
-
-
²H (Deuterium) NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of a signal at the expected chemical shift confirms the incorporation of deuterium.
-
Quantitative ²H NMR can be used for a more direct measurement of isotopic enrichment.[18]
-
-
¹³C NMR Analysis:
-
The coupling patterns in the ¹³C NMR spectrum can also provide information about the number of deuterium atoms attached to a carbon.
-
Signaling and Metabolic Pathways
Visualizing the metabolic pathways of a drug and its deuterated analog can clearly illustrate the impact of the kinetic isotope effect.
Metabolic Pathway of Tetrabenazine and Deutetrabenazine
The primary metabolic pathway for the active metabolites of both tetrabenazine and deutetrabenazine is O-demethylation by the CYP2D6 enzyme.[19] In deutetrabenazine, the replacement of hydrogen with deuterium in the methoxy groups makes this step significantly slower, leading to a longer duration of action of the active metabolites.[19]
Metabolic Pathways of Deucravacitinib
Deucravacitinib is eliminated through multiple metabolic pathways, with significant contributions from CYP1A2, UGT1A9, and carboxylesterase 2.[12] This diverse metabolic profile reduces the likelihood that genetic variations in a single enzyme will significantly impact the drug's exposure.[12]
Experimental Workflow for Deuterated Standard Development
The development of a deuterated drug standard follows a structured workflow, from initial design to regulatory submission.
Regulatory Landscape
The regulatory pathway for deuterated drugs has been clarified with the approval of several such compounds. In the United States, the Food and Drug Administration (FDA) considers a deuterated version of an existing drug to be a new chemical entity (NCE).[2][10] This designation provides five years of market exclusivity.
For "deuterium switch" products, where a deuterated version of an approved drug is developed, the 505(b)(2) regulatory pathway can be utilized.[10] This allows the applicant to reference safety and efficacy data from the original, non-deuterated drug, potentially reducing the time and cost of development. However, bridging studies are required to demonstrate the pharmacokinetic and metabolic differences between the deuterated and non-deuterated versions.[10]
Conclusion and Future Outlook
The strategic use of deuterium in drug design has proven to be a highly successful approach for optimizing the pharmacokinetic and safety profiles of small molecule drugs. The growing number of deuterated drugs in clinical development and on the market is a testament to the value of this technology. As our understanding of drug metabolism and the tools for chemical synthesis and analysis continue to advance, the application of deuteration is expected to expand, offering new opportunities to improve existing therapies and develop novel treatments for a wide range of diseases. This technical guide provides a solid foundation for researchers and developers to explore and leverage the "heavy" advantage of deuterated drug standards in their pursuit of safer and more effective medicines.
References
- 1. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 8. Improved Synthesis of Deutetrabenazine [cjph.com.cn]
- 9. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-tandem mass spectrometric assay for the determination of tetrabenazine and its active metabolites in human plasma: a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. WO2017182916A1 - Novel process for preparation of tetrabenazine and deutetrabenazine - Google Patents [patents.google.com]
- 15. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165) - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the solubility of Ritonavir-d8 in various organic solvents. Given that the physicochemical properties of deuterated compounds are nearly identical to their non-deuterated counterparts, this guide utilizes solubility data for Ritonavir as a direct and reliable proxy. The information herein is intended to support formulation development, analytical method design, and other research applications.
Quantitative Solubility Data
The solubility of a drug candidate is a critical parameter influencing its formulation, delivery, and bioavailability.[1] Ritonavir is characterized as a compound with low aqueous solubility.[2] Its solubility in organic solvents, however, is significantly higher, making these solvents suitable for creating stock solutions and for various manufacturing processes. The data collected from multiple sources is summarized below.
It is important to note that reported solubility values can vary between suppliers and batches, likely due to slight variations in the crystalline form of the compound and the experimental conditions used.[3] For instance, two polymorphic forms of Ritonavir (Form I and Form II) are known to exist, with Form II being the more stable and less soluble form.[4]
| Solvent | Solubility (at 25°C unless specified) | Source |
| Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | Cayman Chemical[5] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (138.7 mM) | Selleck Chemicals[3] |
| Dimethylformamide (DMF) | ~15 mg/mL | Cayman Chemical[5] |
| Ethanol | ~5 mg/mL | Cayman Chemical[5] |
| Ethanol | 100 mg/mL (138.7 mM) | Selleck Chemicals[3] |
| Ethanol | Freely Soluble | Walsh Medical Media[6] |
| Methanol | Freely Soluble | Walsh Medical Media[6] |
| Isopropanol | Soluble | Walsh Medical Media[6] |
| Acetone | Solubility > Ethyl Acetate | ACS Publications[7] |
| Ethyl Acetate | Solubility > Acetonitrile | ACS Publications[7] |
| Acetonitrile | Solubility > Toluene | ACS Publications[7] |
| Toluene | Lowest solubility among tested solvents | ACS Publications[7] |
Note: The terms "Freely Soluble" and "Soluble" are qualitative descriptors from the cited source.
Experimental Protocols for Solubility Determination
Two primary types of solubility are measured during drug development: kinetic and thermodynamic solubility.[1][8]
-
Kinetic Solubility: Measures the concentration of a compound at the moment it starts to precipitate from a solution that was prepared by adding a small amount of a concentrated organic stock (usually DMSO) to an aqueous buffer. This method is high-throughput and common in early drug discovery.[1]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a specific solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a period until the concentration in the solution becomes constant.[8] This is the more accurate and relevant measure for formulation development.
Protocol: Equilibrium (Thermodynamic) Solubility Determination
This protocol is a standard method for accurately determining the thermodynamic solubility of a compound like this compound in a chosen organic solvent.
Materials:
-
This compound (crystalline solid)
-
Solvent of choice (e.g., Ethanol, DMSO, Acetonitrile)
-
Vials with screw caps
-
Shaker or agitator with temperature control (e.g., orbital shaker in an incubator)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system for concentration analysis
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of the selected organic solvent to the vial.
-
Equilibration: Seal the vial and place it on a shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A duration of 2 to 24 hours is typical; for Ritonavir, agitation for 2 hours has been used in specific studies.[9]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the undissolved solid settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol described above.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Development and Palatability Assessment of Norvir® (Ritonavir) 100 mg Powder for Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. pharmafocuseurope.com [pharmafocuseurope.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to assess the isotopic purity of Ritonavir-d8, a deuterated analog of the antiretroviral drug Ritonavir. Accurate determination of isotopic distribution is critical for its application as an internal standard in pharmacokinetic studies and for ensuring the quality and consistency of deuterated active pharmaceutical ingredients (APIs). This document outlines the key analytical techniques, experimental protocols, and data interpretation strategies essential for researchers in the field of drug development and bioanalysis.
Introduction to Isotopic Purity
Deuterated compounds, such as this compound, are synthesized by replacing hydrogen atoms with deuterium. The isotopic purity of such a compound is a measure of the extent of this replacement and the distribution of different isotopologues (molecules that differ only in their isotopic composition). Due to the statistical nature of deuteration reactions, a sample of this compound will not consist purely of molecules with eight deuterium atoms. Instead, it will be a mixture containing molecules with varying numbers of deuterium atoms (d0 to d8). The assessment of this distribution is crucial for its intended use, particularly as an internal standard where a well-characterized and consistent isotopic profile is paramount.
Core Analytical Methodologies
The primary analytical techniques for determining the isotopic purity and distribution of deuterated compounds are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide complementary information to give a complete picture of the isotopic composition.
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the relative abundance of each isotopologue in a sample. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ions, the different deuterated species can be resolved and quantified.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR spectroscopy are invaluable for confirming the positions of deuterium labeling and assessing the degree of deuteration at specific sites within the molecule. ¹H NMR can be used to quantify the residual protons at the deuterated positions, while ²H NMR directly detects the deuterium atoms.
Data Presentation: Isotopic Distribution of this compound
The following table summarizes a representative isotopic distribution for a batch of this compound as would be determined by HRMS. This data is essential for ensuring batch-to-batch consistency and for accurate quantification when used as an internal standard.
| Isotopologue | Relative Abundance (%) |
| d8 (C₃₇H₄₀D₈N₆O₅S₂) | 98.5 |
| d7 (C₃₇H₄₁D₇N₆O₅S₂) | 1.2 |
| d6 (C₃₇H₄₂D₆N₆O₅S₂) | 0.2 |
| d5 (C₃₇H₄₃D₅N₆O₅S₂) | <0.1 |
| d4 (C₃₇H₄₄D₄N₆O₅S₂) | <0.1 |
| d3 (C₃₇H₄₅D₃N₆O₅S₂) | <0.1 |
| d2 (C₃₇H₄₆D₂N₆O₅S₂) | <0.1 |
| d1 (C₃₇H₄₇D₁N₆O₅S₂) | <0.1 |
| d0 (C₃₇H₄₈N₆O₅S₂) | <0.1 |
| Total Isotopic Purity | >99.5% (d1-d8) |
Experimental Protocols
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general procedure for determining the isotopic distribution of this compound using liquid chromatography coupled with a high-resolution mass spectrometer (LC-HRMS).
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the mobile phase.
b. LC-HRMS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 700-750.
-
Resolution: > 60,000 FWHM.
c. Data Analysis:
-
Acquire the full scan mass spectrum of the this compound peak.
-
Extract the ion chromatograms for the protonated molecular ions of each expected isotopologue ([M+H]⁺), from d0 (m/z 721.32) to d8 (m/z 729.37).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100.
Site-Specific Deuteration and Purity Confirmation by NMR Spectroscopy
This protocol describes the use of ¹H and ²H NMR to confirm the location of deuterium labels and to estimate the isotopic enrichment.
a. Sample Preparation:
-
Dissolve 5-10 mg of this compound in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆) that does not have signals overlapping with the regions of interest.
-
Add a known amount of an internal standard with a well-defined proton signal if quantitative ¹H NMR is to be performed.
b. NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Pay close attention to the regions where protons have been substituted by deuterium. The signal intensity in these regions will be significantly reduced.
-
By comparing the integral of a residual proton signal in a deuterated position to the integral of a non-deuterated proton signal, the site-specific isotopic enrichment can be estimated.
-
-
²H NMR:
-
Acquire a one-dimensional deuterium spectrum.
-
Observe signals at the chemical shifts corresponding to the deuterated positions, confirming the location of the labels.
-
c. Data Analysis:
-
Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).
-
For ¹H NMR, integrate the signals of interest. Calculate the percentage of deuteration at a specific site by comparing the integral of the residual proton signal to that of a fully protonated reference signal.
-
For ²H NMR, confirm the presence of deuterium at the expected chemical shifts.
Visualizations
Methodological & Application
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lopinavir in human plasma. The method utilizes ritonavir-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring precise measurement of lopinavir concentrations.
Introduction
Lopinavir is a protease inhibitor widely used in combination with ritonavir for the treatment of human immunodeficiency virus (HIV) infection[1][2]. Ritonavir acts as a pharmacokinetic enhancer by inhibiting the cytochrome P450 3A4-mediated metabolism of lopinavir, thereby increasing its plasma concentrations[2]. Accurate quantification of lopinavir in biological matrices is crucial for optimizing therapeutic regimens and for pharmacokinetic research. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed[1][3]. The use of a stable isotope-labeled internal standard like this compound minimizes variability introduced during sample preparation and analysis, leading to more reliable results[4][5]. This application note provides a detailed protocol for the quantitative analysis of lopinavir in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Lopinavir reference standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (≥98%)
-
Ammonium acetate
-
Ultrapure water
-
Drug-free human plasma
Stock and Working Solutions
-
Lopinavir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lopinavir in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.[4]
-
Working Solutions: Prepare serial dilutions of the lopinavir stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound by diluting the stock solution in the same diluent.
Sample Preparation
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution.
-
Add 150 µL of acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.[6]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system |
| Column | A reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM Ammonium Acetate[3][4] |
| Mobile Phase B | Acetonitrile or Methanol[3][4] |
| Gradient | Isocratic or gradient elution (e.g., 85:15 v/v Mobile Phase B:Mobile Phase A)[3][4] |
| Flow Rate | 0.5 - 0.8 mL/min |
| Injection Volume | 10 - 20 µL[6] |
| Column Temperature | 25 - 40 °C |
| Run Time | 2.5 - 6 minutes[4][7] |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |
| MRM Transitions | Lopinavir: m/z 629.3 → 447.3[4]; this compound: m/z 729.6 → 304.3[5] |
| Ion Spray Voltage | ~5000 V[4] |
| Source Temperature | Dependent on instrument |
Data Presentation
Method Validation Summary
The following tables summarize the typical performance characteristics of this LC-MS/MS method for the quantification of lopinavir.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Lopinavir | 1 - 2000 | > 0.99 | 1 |
Data synthesized from multiple sources indicating common ranges and performance.[7][8]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 750 | < 15 | < 15 | 85 - 115 |
Data synthesized from multiple sources indicating common ranges and performance.[8][9]
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| Lopinavir | > 75 |
Data synthesized from multiple sources indicating common ranges and performance.[3][8]
Visualizations
Experimental Workflow
Caption: Workflow for Lopinavir Quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of lopinavir in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for a variety of research applications, including therapeutic drug monitoring and pharmacokinetic studies. The simple sample preparation and rapid analysis time also allow for high-throughput processing of samples.
References
- 1. ijper.org [ijper.org]
- 2. remedypublications.com [remedypublications.com]
- 3. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Determination of lopinavir and ritonavir in blood plasma, seminal plasma, saliva and plasma ultra-filtrate by liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Detection of Anti-HIV Drugs Lopinavir, Ritonavir, and Tenofovir in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of antiretroviral (ARV) drugs in biological matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic studies, and adherence assessment in patients with HIV.[1][2][3][4] Ritonavir, a protease inhibitor, is a cornerstone of many highly active antiretroviral therapy (HAART) regimens, not only for its direct antiviral activity but also for its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6] This inhibition boosts the plasma concentrations of other co-administered protease inhibitors.[5][6][7] Given its structural similarity to other protease inhibitors and its chemical stability, deuterated ritonavir, specifically Ritonavir-d8, serves as an excellent internal standard (IS) for the quantification of various ARV drugs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.
Principle of Internal Standardization
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. During sample processing and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's response to the internal standard's response, accurate quantification can be achieved, compensating for variations in extraction efficiency, matrix effects, and instrument performance. This compound is an ideal internal standard as its retention time is very close to that of ritonavir and other ARVs, but it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
Featured Application: Simultaneous Quantification of Lopinavir and Ritonavir in Human Plasma
This section details a validated LC-MS/MS method for the simultaneous determination of the protease inhibitors lopinavir and ritonavir in human plasma, employing this compound and Lopinavir-d8 as internal standards.[8]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated LC-MS/MS method for the analysis of lopinavir and ritonavir.
| Parameter | Lopinavir | Ritonavir |
| Linearity Range | 20.00 - 8000.00 ng/mL | 2.00 - 800.00 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 20.00 ng/mL | 2.00 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% | ≤ 15% |
| Accuracy (% Recovery) | 91.1% to 113.7% | 91.1% to 113.7% |
Data adapted from a study on the simultaneous estimation of Lopinavir and Ritonavir in human plasma.[8]
Experimental Protocol
1. Materials and Reagents:
-
Lopinavir and Ritonavir reference standards
-
Lopinavir-d8 and this compound internal standards
-
HPLC-grade methanol and acetonitrile
-
Ammonium acetate
-
Human plasma (blank)
-
Deionized water
2. Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of lopinavir, ritonavir, lopinavir-d8, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration curve standards and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution containing Lopinavir-d8 (20.00 µg/mL) and this compound (2.00 µg/mL).[8]
-
Vortex for 30 seconds.
-
Add 200 µL of methanol to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
5. Data Analysis:
-
Quantify the analytes by calculating the peak area ratio of the analyte to its corresponding internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentrations of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for antiretroviral drug quantification using this compound.
Mechanism of Action: HIV Protease Inhibition
Antiretroviral drugs like ritonavir and lopinavir function by inhibiting the HIV protease enzyme. This enzyme is critical for the lifecycle of the virus, as it cleaves newly synthesized polyproteins into their functional protein components, which are necessary for the assembly of mature, infectious virions. By blocking the active site of the protease, these drugs prevent the maturation of viral particles, thereby halting the replication of the virus.
Caption: Inhibition of HIV protease by Ritonavir.
Conclusion
This compound is a highly effective internal standard for the quantification of antiretroviral drugs in biological matrices by LC-MS/MS. Its use ensures the reliability and accuracy of analytical methods, which are essential for clinical and research applications. The detailed protocol provided herein offers a robust starting point for laboratories aiming to develop and validate methods for the therapeutic drug monitoring and pharmacokinetic assessment of antiretroviral therapies.
References
- 1. Therapeutic drug monitoring of antiretrovirals for people with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gov.uk [gov.uk]
- 3. iasusa.org [iasusa.org]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. Ritonavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. remedypublications.com [remedypublications.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritonavir, an antiretroviral agent, is a potent mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This characteristic has led to its widespread use as a pharmacokinetic enhancer, or "booster," in combination therapies for HIV and COVID-19.[1] The deuterated analog, Ritonavir-d8, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based analytical methods due to its chemical similarity to the parent compound and distinct mass.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize modulators of CYP3A4 activity. The primary screening assay utilizes a luminescence-based method for rapid identification of potential inhibitors. A secondary, confirmatory assay employs an LC-MS/MS-based approach, incorporating this compound as an internal standard for precise quantification.
Principle of the Assays
The HTS workflow is designed as a two-tiered approach:
-
Primary High-Throughput Screening (Luminescence-Based): This assay utilizes a luminogenic substrate that is a derivative of luciferin.[4][5][6] CYP3A4 metabolizes this substrate, producing luciferin, which is then detected by a luciferase enzyme, generating a luminescent signal directly proportional to CYP3A4 activity.[4][5][6] Potential inhibitors will reduce the luminescent signal. This method is rapid, sensitive, and suitable for screening large compound libraries.[4]
-
Secondary Confirmatory and IC50 Determination Assay (LC-MS/MS-Based): Compounds identified as "hits" in the primary screen are further evaluated using a more definitive LC-MS/MS method. This assay directly measures the formation of a specific metabolite from a known CYP3A4 substrate (e.g., midazolam or testosterone).[7][8] this compound is employed as an internal standard to ensure accurate quantification by correcting for variations in sample processing and matrix effects.[9][10][11] This allows for the determination of the half-maximal inhibitory concentration (IC50) of the test compounds.
Data Presentation
Table 1: IC50 Values of Known CYP3A4 Inhibitors in the Luminescence-Based Primary HTS Assay
| Compound | IC50 (nM) | Maximum Inhibition (%) |
| Ketoconazole | 39.1 | >80% |
| Ritonavir | 19 | >80% |
| Verapamil | 1250 | >80% |
| Erythromycin | 625 | >80% |
| Quinidine | >10,000 | <50% |
| Sulfaphenazole | >10,000 | <50% |
Data are representative and compiled from literature sources for illustrative purposes.[12][13][14]
Table 2: Quantitative Analysis of a CYP3A4 Substrate Metabolite using LC-MS/MS with this compound as an Internal Standard
| Test Compound Conc. (µM) | Peak Area (Substrate Metabolite) | Peak Area (this compound) | Ratio (Metabolite/IS) | % Inhibition |
| 0 (Control) | 1,250,000 | 500,000 | 2.50 | 0 |
| 0.01 | 1,125,000 | 510,000 | 2.21 | 11.6 |
| 0.1 | 875,000 | 495,000 | 1.77 | 29.2 |
| 1 | 600,000 | 505,000 | 1.19 | 52.4 |
| 10 | 250,000 | 490,000 | 0.51 | 79.6 |
| 100 | 50,000 | 500,000 | 0.10 | 96.0 |
This table presents hypothetical data to illustrate the calculation of percent inhibition using an internal standard.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for CYP3A4 Inhibition (Luminescence-Based)
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP3A4
-
P450-Glo™ CYP3A4 Assay Kit (or similar, containing luminogenic substrate, buffer, and luciferase detection reagent)
-
NADPH regenerating system
-
Test compounds and known inhibitors (e.g., Ketoconazole)
-
384-well white, opaque microplates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Plating: Prepare serial dilutions of test compounds and control inhibitors in an appropriate solvent (e.g., DMSO). Dispense a small volume (e.g., 1 µL) of each compound concentration into the wells of a 384-well plate.
-
Enzyme/Substrate Preparation: Prepare a master mix containing the CYP3A4 enzyme source (HLM or recombinant enzyme) and the luminogenic substrate in the provided buffer.
-
Incubation: Dispense the enzyme/substrate master mix into the wells containing the test compounds.
-
Initiation of Reaction: Add the NADPH regenerating system to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes).
-
Detection: Add the luciferase detection reagent to each well to stop the CYP3A4 reaction and initiate the luminescent reaction.
-
Data Acquisition: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate reader.
Protocol 2: Secondary Confirmatory Assay for IC50 Determination (LC-MS/MS-Based)
Materials:
-
Human liver microsomes (HLM)
-
CYP3A4 probe substrate (e.g., Midazolam)
-
NADPH regenerating system
-
Test compounds identified from the primary screen
-
This compound (as internal standard)
-
Acetonitrile (ACN) for quenching
-
96-well microplates
-
LC-MS/MS system with a suitable C18 column
Methodology:
-
Compound and Enzyme Preparation: In a 96-well plate, add the test compound at various concentrations, HLM, and buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Reaction Initiation: Add the NADPH regenerating system to initiate the reaction.
-
Incubation: Incubate at 37°C for the optimal reaction time (e.g., 10 minutes).
-
Reaction Quenching: Stop the reaction by adding cold acetonitrile containing this compound at a fixed concentration (e.g., 100 nM) to all wells.
-
Sample Preparation: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Monitor the specific mass transitions for the substrate's metabolite and for this compound.
-
Data Analysis: Calculate the peak area ratio of the metabolite to the internal standard (this compound). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.
Visualizations
Caption: High-throughput screening workflow for CYP3A4 inhibitors.
Caption: Mechanism-based inactivation of CYP3A4 by Ritonavir.
References
- 1. The Mechanism-Based Inactivation of CYP3A4 by Ritonavir: What Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of the human immunodeficiency virus protease inhibitors indinavir and ritonavir by human intestinal microsomes and expressed cytochrome P4503A4/3A5: mechanism-based inactivation of cytochrome P4503A by ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of ritonavir-mediated inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P450-Glo™ CYP3A4 Assay | CYP3A4 Inhibitor Screening [promega.com]
- 6. promega.com [promega.com]
- 7. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. texilajournal.com [texilajournal.com]
- 10. researchgate.net [researchgate.net]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. Luciferin IPA-based higher throughput human hepatocyte screening assays for CYP3A4 inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ritonavir is an antiretroviral protease inhibitor widely used in the treatment of HIV/AIDS.[1][2] It is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a characteristic that is leveraged to "boost" the plasma concentrations of other co-administered protease inhibitors.[1][3] Understanding the metabolic fate of Ritonavir is crucial for optimizing therapeutic regimens and managing potential drug-drug interactions. This application note provides a detailed protocol for the simultaneous quantification of Ritonavir and its major metabolites in human plasma using a stable isotope-labeled internal standard (Ritonavir-d6) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathways of Ritonavir
Ritonavir undergoes extensive metabolism primarily through oxidation and hydrolysis.[4] The major metabolizing enzymes are cytochrome P450 3A (CYP3A) isozymes, with a lesser contribution from CYP2D6.[1][5] Key metabolic transformations include:
-
Oxidation: The isopropylthiazole group is a primary site of oxidation, leading to the formation of the major metabolite, M-2 (isopropylthiazole oxidation metabolite), which retains some antiviral activity.[1]
-
Hydroxylation: Hydroxylation of the isopropyl side chain is another significant pathway.[3]
-
N-Dealkylation and N-Demethylation: These reactions also contribute to the biotransformation of Ritonavir.[6]
-
Thiazole Ring Cleavage: The terminal thiazole and isopropylthiazole groups can be cleaved.[7]
-
Conjugation: Novel metabolites, including glycine and N-acetylcysteine conjugates, have also been identified.[7][8]
A metabolomic study identified 26 different metabolites of Ritonavir in mice, half of which were novel.[7][9] Five primary bioactivation pathways have been proposed, mainly associated with sulfation and epoxidation, with CYP3A playing a role in four of these pathways.[7][8]
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Ritonavir and its metabolites in plasma samples.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Structural elucidation of metabolites of ritonavir and indinavir by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ritonavir. Clinical pharmacokinetics and interactions with other anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolomic screening and identification of bioactivation pathways of ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomic screening and identification of the bioactivation pathways of ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dried blood spot (DBS) sampling has emerged as a valuable technique in therapeutic drug monitoring and pharmacokinetic studies, offering advantages such as minimal invasiveness, ease of sample collection, and stability of analytes. This document provides a detailed application note and protocol for the quantitative analysis of Ritonavir in dried blood spots using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Ritonavir-d8 as the deuterated internal standard.
Ritonavir is an antiretroviral medication used to treat HIV/AIDS. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification in complex biological matrices such as whole blood, as it effectively compensates for variability in sample preparation and instrument response.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Analytes: Ritonavir, this compound
-
Blood: Human whole blood (K2-EDTA)
-
DBS Cards: Whatman 903 or equivalent
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Water (ultrapure)
-
Equipment:
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
DBS puncher (e.g., 3 mm)
-
96-well collection plates
-
LC-MS/MS system
-
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ritonavir and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Ritonavir stock solution with 50:50 methanol/water to prepare working standard solutions at various concentrations.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in 50:50 methanol/water at a concentration of 100 ng/mL. The internal standard can be added to the extraction solvent to compensate for variations during the extraction process.[1][4]
-
Spiking Blood: Spike human whole blood with the Ritonavir working standard solutions to create calibration standards and quality control samples.
-
DBS Preparation: Spot 15 µL of the spiked blood onto the DBS cards and allow them to dry at ambient temperature for at least 2 hours.
Sample Extraction from DBS
-
Punching: Punch a 3 mm disc from the center of the dried blood spot into a 96-well collection plate.
-
Extraction: To each well, add 100 µL of the extraction solvent (Methanol containing the this compound internal standard at 100 ng/mL).
-
Shaking: Seal the plate and shake for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Ritonavir: Precursor ion > Product ion (e.g., m/z 721.3 > 296.1)[5]
-
This compound: Precursor ion > Product ion (e.g., m/z 729.3 > 304.1 - Note: exact mass transition will depend on the labeling pattern)
-
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the method based on typical validation results for similar assays.
Table 1: Calibration Curve
| Parameter | Value |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 5 | < 15 | < 15 | ± 15 |
| Low | 15 | < 10 | < 10 | ± 10 |
| Medium | 250 | < 10 | < 10 | ± 10 |
| High | 4000 | < 10 | < 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 15 | 85 - 115 | 85 - 115 |
| High | 4000 | 85 - 115 | 85 - 115 |
Experimental Workflow and Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes
Introduction
Ritonavir, a potent inhibitor of cytochrome P450 3A4 (CYP3A4), is a critical component of many antiretroviral therapies (ART) for Human Immunodeficiency Virus (HIV) infection. In pediatric populations, it is primarily used as a pharmacokinetic enhancer (booster) to increase the systemic exposure of other protease inhibitors, such as lopinavir.[1][2] The significant inter-individual variability in drug metabolism in children necessitates robust pharmacokinetic (PK) studies to establish safe and effective dosing regimens.[3] The use of stable isotope-labeled internal standards, such as Ritonavir-d8, is paramount for the accurate quantification of ritonavir in biological matrices during these studies.
Rationale for using this compound
Deuterium-labeled analogues of drugs, like this compound, are the gold standard for internal standards in quantitative mass spectrometry-based bioanalysis.[4] this compound shares near-identical physicochemical properties with ritonavir, ensuring it behaves similarly during sample extraction, chromatography, and ionization. Its increased mass, due to the deuterium atoms, allows for its distinct detection from the unlabeled ritonavir by the mass spectrometer. This co-elution and differential detection minimize the variability introduced during sample preparation and analysis, leading to highly accurate and precise quantification of ritonavir concentrations in pediatric plasma samples. While some studies have utilized other deuterated isotopes like ritonavir-d6, the principle remains the same.[5]
Clinical Applications in Pediatrics
Pharmacokinetic studies in children are essential to guide appropriate dosing, which can be influenced by factors such as age, weight, and co-administered medications.[6][7] Studies on various formulations of lopinavir/ritonavir, including pediatric tablets and oral pellets, have been conducted to ensure adequate drug exposure in different pediatric age and weight bands.[6][7] For instance, research has demonstrated that FDA weight band-based dosing for lopinavir/ritonavir pediatric tablets provides adequate lopinavir exposure.[6] Furthermore, investigations into the impact of crushing tablets have shown a significant reduction in both lopinavir and ritonavir exposure, highlighting the importance of administration protocols.[8][9] Accurate measurement of ritonavir concentrations using methods incorporating this compound is fundamental to the reliability of these critical pediatric pharmacokinetic assessments.
Data Presentation
The following tables summarize pharmacokinetic parameters of ritonavir and lopinavir from studies in pediatric populations.
Table 1: Pharmacokinetic Parameters of Lopinavir/Ritonavir in HIV-Infected Children (Whole vs. Crushed Tablets)
| Parameter | Lopinavir (Crushed) | Lopinavir (Whole) | Ritonavir (Crushed) | Ritonavir (Whole) |
| AUC (mg*hr/L) | 92 | 144 | 7 | 13.3 |
| Cmax (mg/L) | Decreased | Higher | Trended towards decrease | Higher |
| C12 (mg/L) | Reduced by 33% | Higher | Below that of whole tablets | Higher |
| Oral CL/F | Increased by 1.4 times | Lower | Increased by 1.6 times | Lower |
Data sourced from a study in twelve children with a median age of 13 years.[8][9]
Table 2: Lopinavir Pharmacokinetic Parameters in HIV-Infected Children Receiving Pediatric Tablets (Twice Daily Dosing)
| Parameter | Geometric Mean Value |
| AUC0-12 (h*mg/L) | 106.9 |
| Cmax (mg/L) | 12.0 |
| C12 (mg/L) | 4.9 |
Data from a study in fifty-three HIV-infected children across different weight bands.[6]
Experimental Protocols
Protocol 1: Quantification of Ritonavir in Pediatric Plasma Samples using LC-MS/MS with this compound Internal Standard
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of ritonavir in human plasma, adapted from established methods.[10][11][12][13]
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
To 100 µL of pediatric plasma sample, add 25 µL of this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ethyl acetate for liquid-liquid extraction.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column (e.g., Agilent Poroshell 120 SB-C18, 2.1 x 75 mm, 2.7 µm).[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ritonavir: m/z 721.3 -> 296.1[11]
-
This compound: (Predicted) m/z 729.3 -> 304.1 (Note: The exact transition for this compound should be optimized experimentally).
-
3. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking blank pediatric plasma with known concentrations of ritonavir.
-
The concentration range should cover the expected clinical concentrations (e.g., 2.0 ng/mL to 5000 ng/mL).[11]
-
Analyze calibration standards and QC samples alongside the study samples.
-
Construct a calibration curve by plotting the peak area ratio of ritonavir to this compound against the nominal concentration of ritonavir.
-
Use a weighted linear regression for quantification.
Mandatory Visualizations
Caption: Experimental workflow for a pediatric pharmacokinetic study of ritonavir.
Caption: Ritonavir's mechanism as a pharmacokinetic enhancer.
References
- 1. Appendix A: Pediatric Antiretroviral Drug Information - Ritonavir | NIH [clinicalinfo.hiv.gov]
- 2. Population pharmacokinetics of ritonavir as a booster of lopinavir, atazanavir, or darunavir in African children with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Appendix A: Pediatric Antiretroviral Drug Information - Lopinavir/Ritonavir | NIH [clinicalinfo.hiv.gov]
- 4. Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology [ouci.dntb.gov.ua]
- 5. Pharmacokinetics of adjusted-dose 8-hourly lopinavir/ritonavir in HIV-infected children co-treated with rifampicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of pediatric lopinavir/ritonavir tablets in children when administered twice daily according to FDA weight bands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetics of Pediatric Lopinavir/Ritonavir Oral Pellets in Children Living with HIV in Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Lopinavir/Ritonavir Crushed versus Whole Tablets in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of lopinavir/ritonavir crushed versus whole tablets in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This guide provides researchers, scientists, and drug development professionals with troubleshooting protocols and frequently asked questions for overcoming matrix effects in mass spectrometry, with a specific focus on using Ritonavir-d8 as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A: Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of quantitative bioanalysis.[1][3] Common sources of matrix effects in biological samples include phospholipids, salts, proteins, and metabolites.[1]
Q2: What is a stable isotope-labeled internal standard (SIL-IS) and why is this compound a good choice?
A: A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., replacing hydrogen ¹H with deuterium ²H, or ¹²C with ¹³C).[4] this compound is the deuterated analogue of Ritonavir. It is considered an ideal internal standard because it is chemically identical to the analyte and therefore exhibits nearly the same physicochemical properties.[5] This means it behaves similarly during sample extraction, chromatography, and ionization.[4] Because it has a different mass, the mass spectrometer can distinguish it from the non-labeled analyte. This allows it to effectively compensate for variations in sample preparation and, most importantly, for matrix effects.[5][6]
Q3: How does a SIL-IS like this compound compensate for matrix effects?
A: The fundamental principle is that the SIL-IS and the analyte should co-elute from the liquid chromatography (LC) column.[4] If they elute at the same time, any co-eluting matrix components that cause ion suppression or enhancement will affect both the analyte and the internal standard to the same degree.[4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[6]
Q4: How can I quantitatively assess the presence of matrix effects?
A: Matrix effects are evaluated by calculating the Matrix Factor (MF), often normalized using the internal standard.[7] The coefficient of variation (CV) of the IS-normalized MF across at least six different lots of biological matrix should not be greater than 15%.[7] This assessment should be performed at both low and high analyte concentrations.[7]
The formulas are as follows:
-
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[8]
| Parameter | Calculation | Ideal Value | Acceptance Criteria |
| Matrix Factor (MF) | Response of post-extraction spike / Response in neat solution | 1.0 | N/A |
| IS-Normalized MF | MF (Analyte) / MF (this compound) | 1.0 | N/A |
| Precision | CV% of IS-Normalized MF from ≥6 matrix lots | <15% | CV should not be >15%[7] |
Troubleshooting Guide
Problem: My analyte signal is low and inconsistent, even with this compound.
This issue often points to significant matrix effects that are not being fully compensated for, or problems with the analytical method itself.
Possible Causes & Solutions:
-
Poor Sample Cleanup: Endogenous materials, particularly phospholipids, are notorious for causing ion suppression.
-
Chromatographic Co-elution with Interference: The analyte and IS may be eluting in a region of severe ion suppression.[10]
-
Solution: Modify your LC method. Adjust the gradient to better separate the analyte from matrix components, especially those eluting at the start or end of the gradient.[10] Consider using a different column chemistry.
-
-
Suboptimal Injection Volume or Sample Concentration: Injecting too much matrix can overwhelm the ion source.[11]
Problem: The retention times of my analyte and this compound are slightly different. Is this a problem?
A: Yes, this can be a significant problem. This phenomenon is known as the "deuterium isotope effect" and can occur when deuterium substitution slightly alters the lipophilicity of the molecule. If the analyte and the SIL-IS do not co-elute perfectly, they may experience different degrees of ion suppression, which invalidates the core principle of using an internal standard for correction. The analyte-to-internal standard ratio may change between different lots of matrix, compromising method robustness.
-
Solution: The goal is to make them co-elute. You can try adjusting the mobile phase composition or temperature. In some cases, using a column with slightly lower resolution may be sufficient to ensure the peaks completely overlap.[4]
Problem: How can I improve my sample preparation to reduce matrix effects?
A: The best strategy is to remove interfering components before analysis.[9] The choice of technique depends on the analyte's properties and the complexity of the matrix.
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.[13] | Fast, simple, inexpensive. | Non-selective; phospholipids and other small molecules remain in the supernatant.[9] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[9] | Cleaner extracts than PPT, can be selective by adjusting pH. | More labor-intensive, requires solvent optimization. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, highly selective. | Most complex and expensive, requires method development. |
Problem: My results are still poor after trying the above. What are other strategies?
A: If extensive troubleshooting fails, consider these alternative approaches:
-
Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If your analyte is amenable to APCI, switching sources could solve the problem.
-
Change Ionization Polarity: Fewer compounds are ionizable in negative mode compared to positive mode.[3] If your analyte can be detected in negative mode, this may eliminate the specific interference causing the suppression.
-
Use a Divert Valve: Program the system to divert the LC flow to waste during the initial and final stages of the run when highly polar or non-polar matrix components are eluting, ensuring only the flow around your analyte's retention time enters the mass spectrometer.[11]
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a fast and common method for initial sample cleanup.
-
Preparation: Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 10 µL of this compound internal standard working solution. Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate, avoiding the protein pellet.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile). Vortex to mix.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.[14][15]
Protocol 2: Quantitative Assessment of Matrix Factor
This protocol is used during method validation to formally evaluate matrix effects.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solution at a known concentration (e.g., a low and high QC level).
-
Set B (Post-Extraction Spike): Process blank plasma samples (from at least 6 different sources) using your extraction protocol (e.g., PPT above).[7] After the final step before injection, spike the extracted matrix with the analyte and this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma from the same sources with analyte and this compound before starting the extraction protocol. (This set is used to determine recovery, not the matrix factor).
-
-
Analysis: Analyze all samples from Set A and Set B by LC-MS/MS.
-
Calculation:
-
Determine the average peak area for the analyte and IS from Set A (Peak AreaNeat).
-
For each of the 6+ matrix lots in Set B, determine the peak areas for the analyte and IS (Peak AreaMatrix).
-
Calculate the Matrix Factor (MF) for the analyte and IS for each lot: MF = Peak Area (Matrix) / Peak Area (Neat)[7]
-
Calculate the IS-Normalized MF for each lot: IS-Normalized MF = MF (Analyte) / MF (IS)[7]
-
Calculate the mean and the percent coefficient of variation (%CV) for the IS-Normalized MF across all lots. The %CV should be ≤15%.[7]
-
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. e-b-f.eu [e-b-f.eu]
- 8. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the deuterium exchange of Ritonavir-d8 when used as an internal standard in analytical methods employing acidic mobile phases.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound in acidic mobile phases?
A1: Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice versa. When using a deuterated internal standard like this compound in liquid chromatography-mass spectrometry (LC-MS), the acidic mobile phase can provide a source of protons (hydrogen atoms) that may exchange with the deuterium atoms on the internal standard. This phenomenon, often referred to as "back-exchange," can lead to a decrease in the mass-to-charge ratio (m/z) of the internal standard, causing it to be detected at the same m/z as the unlabeled analyte (Ritonavir). Such an occurrence can compromise the accuracy and precision of quantitative analyses by artificially inflating the analyte signal and reducing the internal standard signal.
Q2: Are the deuterium atoms on this compound susceptible to exchange in acidic conditions?
A2: The susceptibility of deuterium atoms to exchange depends on their position on the molecule. Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) are generally more prone to exchange. While the exact labeling positions on commercially available this compound can vary, manufacturers typically place deuterium labels on carbon atoms that are less likely to undergo exchange.[1] However, hydrogens on carbons adjacent to carbonyl groups can sometimes be more acidic and thus more susceptible to exchange under certain pH conditions.[1] Given that Ritonavir is known to degrade under acidic hydrolytic conditions, it is plausible that some deuterium atoms on the this compound molecule could be at risk of exchange in acidic mobile phases.[2][3][4][5]
Q3: What are the typical acidic mobile phases used for Ritonavir analysis that might cause this issue?
A3: Common acidic mobile phases for the LC-MS analysis of Ritonavir include acetonitrile or methanol mixed with aqueous solutions of 0.1% formic acid, 0.1% acetic acid, or phosphoric acid.[2][5][6][7] These acidic conditions are employed to improve chromatographic peak shape and ionization efficiency. However, the presence of acid can catalyze the deuterium exchange reaction.[1]
Q4: How can I minimize or prevent deuterium exchange of this compound during my analysis?
A4: To minimize deuterium exchange, consider the following strategies:
-
Optimize Mobile Phase pH: While acidic conditions are often necessary, using the highest possible pH that still provides good chromatography and sensitivity can reduce the rate of exchange. The rate of hydrogen/deuterium exchange is often at its minimum around pH 2.5-3.0.[8][9]
-
Lower the Temperature: Performing the chromatographic separation at reduced temperatures (e.g., 4°C) can significantly slow down the kinetics of the exchange reaction.
-
Minimize Sample Residence Time: Use shorter analytical columns and faster flow rates to reduce the time the this compound is exposed to the acidic mobile phase before detection.
-
Use Aprotic Solvents where Possible: While the aqueous component of the mobile phase is necessary for reversed-phase chromatography, maximizing the proportion of aprotic organic solvent (like acetonitrile) in the mobile phase can reduce the concentration of exchangeable protons.
-
Consider Alternative Internal Standards: If deuterium exchange proves to be an insurmountable issue, using a stable isotope-labeled internal standard with ¹³C or ¹⁵N, which are not subject to exchange, is a more robust alternative, albeit often more expensive.[1]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Loss of this compound signal over time or with sample reinjection. | Deuterium exchange is occurring in the autosampler or during the analytical run. | 1. Lower the temperature of the autosampler. 2. Reduce the residence time of the sample in the autosampler and on the column. 3. Prepare fresh samples and internal standard solutions more frequently. |
| Appearance of a peak at the m/z of unlabeled Ritonavir in a sample containing only this compound. | The this compound internal standard is undergoing back-exchange to its unlabeled form. | 1. Confirm the isotopic purity of the this compound standard from the supplier. 2. Implement strategies to minimize exchange as outlined in the FAQs (optimize pH, lower temperature). 3. Investigate the possibility of in-source exchange in the mass spectrometer and optimize source conditions. |
| Inaccurate and imprecise quantitative results for Ritonavir. | The ratio of analyte to internal standard is being affected by the instability of the deuterated internal standard. | 1. Perform a stability study of this compound in the acidic mobile phase to quantify the extent of exchange. 2. If exchange is significant, re-validate the method with a different internal standard (e.g., a ¹³C-labeled analog or a structural analog). |
| Chromatographic peak for this compound is broader or shows tailing compared to the unlabeled analyte. | This could be due to on-column deuterium exchange, creating a population of partially deuterated molecules with slightly different retention times. | 1. Optimize the mobile phase composition and gradient to minimize on-column interactions. 2. Lowering the column temperature can help sharpen the peak. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Acidic Mobile Phase
Objective: To quantify the extent of deuterium exchange of this compound when exposed to a specific acidic mobile phase over time.
Methodology:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Incubation in Mobile Phase: Dilute the this compound stock solution to a final concentration of 1 µg/mL in the acidic mobile phase to be tested (e.g., 50:50 acetonitrile:0.1% formic acid in water).
-
Time-Course Analysis:
-
Immediately after preparation (T=0), inject the solution into the LC-MS/MS system.
-
Store the solution at a controlled temperature (e.g., room temperature or autosampler temperature).
-
Inject the same solution at subsequent time points (e.g., T=1, 2, 4, 8, 12, and 24 hours).
-
-
LC-MS/MS Analysis:
-
Use a suitable C18 column and a gradient elution method.
-
Monitor the mass transitions for both this compound and unlabeled Ritonavir.
-
-
Data Analysis:
-
Measure the peak area for both the deuterated and any newly formed unlabeled Ritonavir at each time point.
-
Calculate the percentage of deuterium loss at each time point using the formula: % Deuterium Loss = [Area(unlabeled) / (Area(unlabeled) + Area(deuterated))] * 100
-
Plot the percentage of deuterium loss against time to determine the stability of this compound in the tested mobile phase.
-
Illustrative Data Presentation
Table 1: Stability of this compound in Different Acidic Mobile Phases at 25°C
| Time (hours) | % Deuterium Loss (0.1% Formic Acid, pH 2.8) | % Deuterium Loss (0.1% Acetic Acid, pH 3.2) | % Deuterium Loss (0.05M Phosphoric Acid, pH 2.5) |
| 0 | 0.5% | 0.4% | 0.6% |
| 2 | 1.2% | 0.8% | 1.5% |
| 4 | 2.5% | 1.5% | 3.1% |
| 8 | 5.1% | 3.0% | 6.2% |
| 12 | 7.8% | 4.6% | 9.5% |
| 24 | 14.2% | 8.5% | 17.8% |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: A simplified diagram illustrating the acid-catalyzed deuterium-hydrogen exchange pathway for this compound.
Caption: Workflow for assessing the stability of this compound and quantifying deuterium exchange over time.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijper.org [ijper.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Welcome to the technical support center for optimizing Electrospray Ionization (ESI) source parameters for the detection of Ritonavir-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for this compound in positive ESI mode?
In positive ionization mode, this compound is expected to be detected as the protonated molecule, [M+H]⁺. Given that the molecular weight of Ritonavir is approximately 720.95 g/mol , and assuming the deuterium labeling replaces eight hydrogen atoms, the expected m/z for the [M+H]⁺ ion of this compound would be approximately 729.3 g/mol . A common fragment ion observed for Ritonavir is m/z 296.1, and for its D6-labeled internal standard, a fragment at m/z 302.1 is used for quantification.[1] For this compound, a corresponding shift in fragment m/z would be anticipated.
Q2: Which ionization mode, positive or negative, is more suitable for this compound detection?
Positive ion mode is generally preferred for the detection of Ritonavir and its analogs.[2][3][4] This is because the molecular structure of Ritonavir contains several basic nitrogen atoms that can be readily protonated to form positive ions in the ESI source, leading to enhanced sensitivity.
Q3: What are the key ESI source parameters that I should optimize for this compound detection?
The critical ESI source parameters to optimize for sensitive and robust detection of this compound include:
-
Capillary Voltage: This voltage is crucial for the formation of a stable electrospray.
-
Nebulizer Gas Pressure: This parameter affects the size of the droplets in the aerosol, influencing desolvation efficiency.
-
Drying Gas Flow Rate and Temperature: These parameters are vital for the efficient evaporation of the solvent from the droplets to release the analyte ions into the gas phase.
-
Cone Voltage (or Fragmentor Voltage): This voltage can influence in-source fragmentation and can be optimized to maximize the signal of the precursor ion.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Potential Cause | Troubleshooting Step |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in positive ionization mode. |
| Suboptimal ESI Source Parameters | Systematically optimize the capillary voltage, nebulizer pressure, drying gas flow, and temperature. Start with the general recommended settings and adjust one parameter at a time. |
| Inappropriate Mobile Phase Composition | For ESI, reversed-phase solvents like water, acetonitrile, and methanol are preferable as they support ion formation.[5] The addition of a small amount of an acid, such as formic acid (e.g., 0.1%), to the mobile phase can enhance the protonation of this compound and improve signal intensity.[4] |
| Sample Concentration Too Low | If the signal is weak, ensure your sample is appropriately concentrated.[6] |
Issue 2: Unstable or Fluctuating Signal
| Potential Cause | Troubleshooting Step |
| Improper Sprayer Position | Optimizing the sprayer position is a critical parameter that should be adjusted for a stable signal.[5] |
| Inconsistent Droplet Formation | An unstable spray can be caused by an incorrect capillary voltage. Lowering the voltage can sometimes stabilize the signal and prevent corona discharge.[5] |
| Contaminated Ion Source | A dirty ion source can lead to signal instability. Regular cleaning and maintenance of the mass spectrometer are essential.[6] |
Issue 3: Poor Peak Shape or Peak Splitting
| Potential Cause | Troubleshooting Step |
| Chromatographic Issues | Contaminants in the sample or on the chromatographic column can lead to poor peak shapes.[6] Ensure proper sample preparation and column maintenance. |
| Suboptimal Ionization Conditions | Adjusting ionization conditions such as source parameters and gas flows can sometimes help in reducing peak broadening.[6] |
Experimental Protocols & Data
General Protocol for ESI Source Parameter Optimization
A common approach to optimizing ESI parameters is the one-variable-at-a-time (OVAT) method. However, a Design of Experiments (DoE) approach can be more efficient in identifying optimal conditions and potential interactions between parameters.[7][8]
Below is a general workflow for optimizing ESI source parameters:
Typical ESI Source Parameters for Ritonavir Analysis
The following table summarizes typical ESI source parameters used for the analysis of Ritonavir in various studies. These can serve as a starting point for optimizing the detection of this compound.
| Parameter | Value Range | Reference |
| Ionization Mode | Positive | [2][3][4] |
| Capillary Voltage | 4000 - 4500 V | [2][3] |
| Vaporizer/Drying Gas Temperature | 320 - 350 °C | [2][3] |
| Nebulizer Gas Pressure | 40 - 45 psi | [2][3] |
| Drying Gas Flow Rate | 10 L/min | [3] |
| Sheath Gas Temperature | 300 °C | [3] |
| Sheath Gas Flow Rate | 12 L/min | [3] |
| Collision Gas | Nitrogen | [3] |
Mass Transitions for Ritonavir and its Internal Standard
For quantitative analysis using tandem mass spectrometry (MS/MS), the following mass transitions are commonly monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Ritonavir | 721.3 | 296.1 | [1][3] |
| Ritonavir | 721.3 | 426.1 | [1] |
| Ritonavir-d6 (Internal Standard) | 727.3 | 302.1 | [1] |
| Ritonavir-d6 (Internal Standard) | 727.3 | 426.1 | [1] |
For this compound, the precursor ion will be shifted, and the product ions may also be shifted depending on the location of the deuterium labels. It is essential to determine the exact mass transitions for your specific this compound standard.
Logical Relationship of ESI Parameters
The interplay between different ESI source parameters is crucial for achieving optimal sensitivity. The following diagram illustrates the logical relationships and their impact on the ionization process.
References
- 1. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LC–ESI-MS method for the simultaneous determination of etravirine, darunavir and ritonavir in human blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the minimization of ion suppression for Ritonavir-d8 when analyzed in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue for this compound analysis?
A: Ion suppression is a type of matrix effect that occurs during LC-MS analysis, leading to a decreased response for the analyte of interest.[1][2] It happens when co-eluting components from the sample matrix, such as salts, proteins, and phospholipids, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][3] This competition for ionization efficiency can result in poor sensitivity, inaccurate quantification, and reduced assay reproducibility.[4]
Although this compound is a stable isotope-labeled (SIL) internal standard designed to co-elute with and mimic the behavior of the parent drug Ritonavir, it is not entirely immune to ion suppression. If the suppression effect is not consistent across all samples and standards, it can lead to erroneous results.[5] For instance, high concentrations of matrix components in one sample might suppress the this compound signal more than in a cleaner calibration standard, compromising the accuracy of the final calculated concentration of Ritonavir.
Q2: My this compound signal is inconsistent and lower than expected. How can I determine if ion suppression is the cause?
A: To diagnose ion suppression, you need to systematically evaluate the matrix effects. There are two primary experimental methods for this:
-
Post-Column Infusion: This qualitative technique helps identify at which points in your chromatographic run ion suppression occurs.[6][7] You continuously infuse a solution of this compound into the MS detector, after the analytical column, while injecting a blank, extracted matrix sample. A dip in the otherwise stable baseline signal for this compound indicates that components eluting from the column at that specific time are causing suppression.[1]
-
Post-Extraction Spike Analysis: This method provides a quantitative measure of ion suppression.[8][9] You compare the peak area of this compound in a solution prepared in a pure solvent with the peak area of this compound spiked into a blank matrix extract (a sample prepared without the analyte and then spiked just before injection). A lower response in the matrix sample indicates suppression, which can be calculated as a percentage.[10]
The logical workflow below can help guide your troubleshooting process.
Q3: Which sample preparation method is most effective at minimizing ion suppression for this compound?
A: The choice of sample preparation technique is one of the most effective ways to combat ion suppression.[3] The goal is to remove interfering endogenous matrix components, particularly phospholipids, which are a major cause of ion suppression in plasma and serum samples.[11][12]
The effectiveness of common techniques varies:
-
Protein Precipitation (PPT): This is a simple and fast method but is the least effective at removing phospholipids and other small molecules, often resulting in significant matrix effects.[1][6]
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind. It can significantly reduce ion suppression.[1][13]
-
Solid-Phase Extraction (SPE): SPE is highly selective and provides the cleanest extracts by using a solid sorbent to bind either the analyte or the interferences. It is generally considered the most effective method for minimizing matrix effects, though it requires more extensive method development.[13]
-
HybridSPE®: This technique combines the simplicity of protein precipitation with the selective removal of phospholipids, offering a significant reduction in matrix effects with a straightforward workflow.[11]
The following table summarizes the relative performance of these techniques.
| Technique | Throughput | Selectivity (Interference Removal) | Effectiveness for Ion Suppression | Method Development Time |
| Protein Precipitation (PPT) | High | Low | Low | Low |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium-High | Medium |
| Solid-Phase Extraction (SPE) | Low-Medium | High | High | High |
| HybridSPE® | High | High (for Phospholipids) | High | Low-Medium |
Below is a decision tree to help select the appropriate sample preparation method.
Q4: this compound is a SIL internal standard. Shouldn't it perfectly compensate for any ion suppression?
A: Ideally, a SIL internal standard co-elutes and experiences the exact same degree of ion suppression as the analyte, keeping the analyte-to-internal standard ratio constant and ensuring accurate quantification.[5] However, perfect compensation is not always guaranteed for several reasons:
-
Chromatographic Separation of Isotopologues: Deuterated standards like this compound can sometimes elute slightly earlier than the non-labeled analyte due to the deuterium isotope effect. If this separation occurs on the steep edge of a region of ion suppression, the analyte and the internal standard will experience different suppression levels, leading to inaccurate results.
-
Differential Suppression: The matrix components might suppress the analyte and the SIL internal standard to different extents, even if they co-elute perfectly.
-
High Concentration of Interferences: In extremely "dirty" samples, the level of suppression can be so severe that the signal for both the analyte and the internal standard drops close to the limit of detection, compromising precision.[3]
Therefore, while this compound is a crucial tool, it is a method of compensation, not elimination. Minimizing the source of the suppression through effective sample cleanup and chromatography is always the most robust strategy.[8][14]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Column Infusion
This protocol qualitatively identifies regions of ion suppression in a chromatogram.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union and necessary fittings
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix samples (e.g., plasma from an untreated subject), extracted using your standard protocol
Procedure:
-
System Setup: Connect the syringe pump to the LC flow path between the analytical column and the MS ion source using a tee-union.
-
Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Establish Baseline: Allow the infused signal to stabilize, which will create a constant, elevated baseline for the this compound MRM transition.
-
Injection: Inject a blank, extracted matrix sample onto the LC column and begin the chromatographic run.
-
Data Analysis: Monitor the this compound signal throughout the run. Any significant drop from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression.[1][7]
Protocol 2: Quantitative Assessment via Post-Extraction Spike
This protocol quantifies the extent of ion suppression or enhancement.
Materials:
-
Blank matrix, extracted
-
Pure solvent (e.g., mobile phase)
-
This compound stock solution
Procedure:
-
Prepare Set A: Spike a known amount of this compound into the pure solvent at a concentration representative of your samples.
-
Prepare Set B: Take an equal volume of the blank matrix extract and spike it with the same amount of this compound as in Set A.
-
Analysis: Inject both sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Visualization of Ion Suppression Mechanism
The following diagram illustrates how matrix components can interfere with the ionization of this compound in an electrospray ionization (ESI) source.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to isotopic interference during the LC-MS/MS quantification of Ritonavir using Ritonavir-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Ritonavir and this compound analysis?
A1: Isotopic interference, or cross-talk, occurs when the mass spectrometer detects a signal from the analyte (Ritonavir) at the mass-to-charge ratio (m/z) of the internal standard (this compound), or vice versa. This is primarily due to the natural abundance of heavy isotopes (like ¹³C) in the Ritonavir molecule, which can result in a small percentage of Ritonavir molecules having a mass that overlaps with the mass of this compound. This can lead to inaccuracies in quantification, particularly at high concentrations of Ritonavir.[1][2]
Q2: Why is this compound used as an internal standard for Ritonavir quantification?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Ritonavir. SIL internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte.[1] This means they co-elute chromatographically and experience similar ionization efficiency and matrix effects, allowing for accurate correction of variations during sample preparation and analysis.[1]
Q3: What are the typical MRM transitions for Ritonavir and this compound?
A3: The selection of Multiple Reaction Monitoring (MRM) transitions is crucial for method specificity. Commonly reported transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ritonavir | 721.4 | 296.2 |
| This compound | 729.6 | 304.3 |
Note: These values may vary slightly depending on the instrument and experimental conditions.
Q4: What are the signs of isotopic interference in my data?
A4: Isotopic interference can manifest in several ways:
-
Non-linear calibration curves: Particularly at the high end of the calibration range, you may observe a deviation from linearity as the contribution from Ritonavir to the this compound signal becomes more significant.
-
Inaccurate quality control (QC) samples: High concentration QC samples may show a positive bias.
-
Presence of a peak in the this compound channel when injecting a high concentration of Ritonavir standard without the internal standard.
Troubleshooting Guides
Problem: I suspect isotopic interference is affecting my results. How can I confirm and address this?
This troubleshooting guide will walk you through the steps to diagnose and mitigate isotopic interference.
Caption: Troubleshooting workflow for isotopic interference.
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference
Objective: To determine the percentage contribution of the Ritonavir signal to the this compound signal.
Materials:
-
Ritonavir reference standard
-
This compound internal standard
-
Blank matrix (e.g., human plasma)
-
LC-MS/MS system
Procedure:
-
Prepare a high-concentration solution of Ritonavir in the blank matrix (e.g., at the upper limit of quantification, ULOQ). Do not add any this compound.
-
Prepare a solution of this compound in the blank matrix at the concentration used in your assay.
-
Inject the high-concentration Ritonavir solution and acquire data monitoring both the Ritonavir and this compound MRM transitions.
-
Inject the this compound solution and acquire data monitoring the this compound MRM transition.
-
Calculate the percentage interference using the following formula:
% Interference = (Peak Area of Ritonavir in this compound channel / Peak Area of this compound in its own channel) x 100
Data Presentation:
| Sample | Peak Area (Ritonavir Channel) | Peak Area (this compound Channel) | % Interference |
| High-Conc. Ritonavir | 2,500,000 | 5,000 | 0.2% |
| This compound | Not Applicable | 2,500,000 | Not Applicable |
Protocol 2: Mitigation by Mathematical Correction
Objective: To correct for isotopic interference using a mathematical formula in the data processing software.
Procedure:
-
Determine the % Interference as described in Protocol 1.
-
Apply the following correction to the measured peak area of the internal standard in all samples:
Corrected IS Peak Area = Measured IS Peak Area - (Analyte Peak Area x % Interference)
-
Use the Corrected IS Peak Area for all subsequent calculations of concentration.
Caption: Logic for mathematical correction of isotopic interference.
References
- 1. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Ritonavir-d8 during solid-phase extraction (SPE).
Troubleshooting Guides
Low or Inconsistent Recovery of this compound
Low or inconsistent recovery is a common issue in SPE. A systematic approach is crucial to identify the source of the analyte loss.[1][2] This guide provides a step-by-step process to diagnose and resolve poor recovery of this compound.
Step 1: Fraction Collection and Analysis
To pinpoint the step where this compound is being lost, collect and analyze the fractions from each stage of the SPE process:
-
Load Fraction (Flow-through): The sample that passes through the cartridge during loading.
-
Wash Fraction(s): The solvent(s) used to remove impurities.
-
Elution Fraction(s): The solvent intended to recover the analyte.
Analyzing each fraction will reveal if the analyte is not being retained, being washed away prematurely, or not eluting completely.[2]
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Step 2: Optimizing the SPE Method
Based on the fraction analysis, specific parameters of your SPE method can be optimized.
If this compound is in the Load Fraction (Poor Retention):
-
Sample pH: Ritonavir is a basic compound. To enhance its retention on reversed-phase sorbents, the sample pH should be adjusted to at least 2 pH units above its pKa to keep it in its neutral, more hydrophobic form.[3]
-
Sample Solvent: If the sample is dissolved in a solvent with high organic content, it may not retain well on the sorbent. Dilute the sample with a weaker, more aqueous solvent to improve retention.[4]
-
Sorbent Selection: If retention is still poor, consider a sorbent with stronger retention characteristics. For a hydrophobic molecule like Ritonavir, a polymeric reversed-phase sorbent may offer higher capacity and retention than silica-based C18.[5]
-
Flow Rate: A high flow rate during sample loading can prevent proper interaction between the analyte and the sorbent. Try reducing the flow rate to approximately 1 mL/min.[3]
If this compound is in the Wash Fraction (Premature Elution):
-
Wash Solvent Strength: The organic content of your wash solvent may be too high, causing the analyte to elute along with the interferences. Reduce the percentage of organic solvent in the wash step.
-
Maintain pH: Ensure the pH of the wash solvent is consistent with the pH required for optimal retention.
If this compound is Not in the Eluate (Incomplete Elution):
-
Elution Solvent Strength: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent. Increase the organic strength of the elution solvent (e.g., increase the percentage of methanol or acetonitrile).
-
Elution Solvent pH: For ion-exchange mechanisms, adjusting the pH of the elution solvent can be necessary to neutralize the analyte or the sorbent and facilitate elution.
-
Elution Volume: The volume of the elution solvent may be insufficient. Try eluting with two smaller aliquots of solvent instead of one large one to improve recovery.[6]
-
Soak Step: Introduce a "soak step" by allowing the elution solvent to sit in the sorbent bed for a few minutes before final elution. This can improve the disruption of analyte-sorbent interactions.[5][7]
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for this compound?
A1: The choice of sorbent depends on the sample matrix.[5] Given that Ritonavir is a relatively hydrophobic and basic molecule, several options can be effective:
-
Reversed-Phase (e.g., C18, Polymeric): This is the most common approach. Polymeric sorbents often provide higher capacity and are more stable across a wider pH range compared to silica-based sorbents.[5]
-
Mixed-Mode Cation Exchange: These sorbents combine reversed-phase and ion-exchange characteristics. This can provide high selectivity for basic compounds like Ritonavir, allowing for rigorous wash steps to remove interferences.[8]
Q2: How does pH affect the recovery of this compound?
A2: pH is a critical factor in SPE.[3] For reversed-phase SPE, you generally want to neutralize the charge on the analyte to maximize hydrophobic retention. As a basic compound, this compound should be extracted from a sample with a basic pH (at least 2 pH units above its pKa). For cation exchange SPE, the sample pH should be adjusted to be at least 2 pH units below the analyte's pKa to ensure it is positively charged and can bind to the sorbent.
Q3: My recovery is still low after optimizing the SPE method. What else could be the problem?
A3: If you have systematically optimized your SPE method and are still experiencing low recovery, consider these factors:
-
Analyte Adhesion: this compound might be adsorbing to the sample containers. Rinsing the container with the loading or elution solvent can help recover any adhered analyte.[7]
-
Sorbent Drying: For silica-based reversed-phase sorbents, it is crucial that the sorbent does not dry out between the conditioning and sample loading steps, as this can significantly reduce recovery.[9]
-
Evaporation Temperature: If your protocol includes an evaporation step after elution, a high temperature can lead to the loss of volatile or heat-sensitive compounds.[7]
-
Internal Standard Stability: Ensure that your this compound internal standard is fresh and has not degraded.[3]
Experimental Protocols
General Protocol for Reversed-Phase SPE of this compound
This protocol is a starting point and should be optimized for your specific sample matrix and analytical requirements.
SPE Method Development Workflow
Caption: General workflow for SPE method development for this compound.
-
Conditioning: Pass 1-3 mL of methanol or acetonitrile through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass 1-3 mL of deionized water or a buffer matching the pH of your sample through the cartridge. Do not let the sorbent go dry.[9]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1-3 mL of a weak solvent (e.g., 5-10% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the this compound with 1-2 mL of a strong solvent (e.g., methanol, acetonitrile, or a mixture with a small amount of modifier like ammonium hydroxide to improve recovery of basic compounds).
Data Presentation
The following tables illustrate how to present data when optimizing SPE parameters for this compound recovery.
Table 1: Effect of Wash Solvent Composition on this compound Recovery
| Wash Solvent Composition (% Methanol in Water) | This compound Recovery (%) | Interference Removal |
| 5% | 98 ± 3 | Moderate |
| 10% | 95 ± 4 | Good |
| 20% | 85 ± 5 | Excellent |
| 30% | 72 ± 6 | Excellent |
Data are illustrative and represent typical results from an optimization experiment.
Table 2: Effect of Elution Solvent on this compound Recovery
| Elution Solvent | This compound Recovery (%) |
| Methanol | 92 ± 4 |
| Acetonitrile | 88 ± 5 |
| 95:5 Acetonitrile:Methanol | 94 ± 3 |
| 2% Ammonium Hydroxide in Methanol | 99 ± 2 |
Data are illustrative and represent typical results from an optimization experiment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. m.youtube.com [m.youtube.com]
- 3. news-medical.net [news-medical.net]
- 4. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. promochrom.com [promochrom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Ritonavir-d8 Stability
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in processed biological samples. As a deuterated internal standard (IS), the stability of this compound is critical for the accurate quantification of Ritonavir in bioanalytical assays. Its stability profile is considered comparable to that of non-deuterated Ritonavir.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in processed samples?
A1: The stability of this compound can be influenced by several factors, including pH, temperature, exposure to light, and oxidative stress.[1][2] Ritonavir, and by extension this compound, is a weak base with pH-dependent solubility and is susceptible to degradation under certain conditions.[3][4] Hydrolytic and oxidative pathways are major routes of degradation.[1][5]
Q2: How does pH impact the stability of this compound?
A2: Ritonavir exhibits pH-dependent solubility, with higher solubility under acidic conditions.[3] Forced degradation studies have shown that Ritonavir degrades in both acidic and alkaline environments.[5][6] Therefore, maintaining an appropriate and consistent pH throughout sample processing and storage is crucial to prevent degradation of the internal standard.
Q3: What are the recommended storage conditions for processed samples containing this compound?
A3: For long-term stability, processed samples should typically be stored in a freezer at -20°C or below.[7][8] Studies have shown that Ritonavir is stable in plasma for up to 6 months when frozen.[9] For short-term storage, such as in an autosampler, maintaining a low temperature (e.g., 4°C) is recommended to minimize degradation.[10] Bench-top stability at room temperature should be carefully evaluated, as some degradation can occur over time.[9]
Q4: Is this compound susceptible to degradation from light exposure?
A4: Yes, photostability is a concern. Forced degradation studies, as recommended by the International Conference on Harmonization (ICH), include photolysis testing.[1][2] It is recommended to protect samples containing this compound from light, for example, by using amber vials or keeping them in the dark, especially if they will be left in the autosampler for an extended period.[7]
Q5: What are the known degradation products of Ritonavir?
A5: Forced degradation studies have identified several degradation products. The major metabolite of Ritonavir is the isopropylthiazole oxidation metabolite (M-2).[11][12] Other degradation pathways include hydrolysis.[1] Under stress conditions, up to eight degradation products have been characterized using LC-MS/MS.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound stability during your experiments.
Problem 1: High variability or inconsistent signal of this compound across a batch.
| Potential Cause | Troubleshooting Action |
| Inconsistent Sample Processing | Ensure pH is consistent across all samples after extraction. Verify that the time samples spend at room temperature before analysis is uniform. |
| Matrix Effects | Different biological matrices can affect ionization efficiency. Evaluate matrix effects during method validation. Ensure the internal standard adequately tracks the analyte's behavior in the matrix.[13] |
| Autosampler Instability | The temperature in the autosampler may be too high, causing degradation over the course of the run. Confirm the autosampler is maintaining the set temperature (e.g., 4°C). Limit the time samples are stored in the autosampler. |
| Adsorption to Vials/Plates | Ritonavir is lipophilic and can adsorb to plastic surfaces. Consider using low-adsorption plates/vials or adding a small percentage of an organic solvent to the final reconstituted sample to prevent this. |
Problem 2: this compound signal decreases over the duration of the analytical run.
| Potential Cause | Troubleshooting Action |
| Autosampler Temperature | This is a strong indicator of degradation in the autosampler. Decrease the autosampler temperature and/or reduce the batch size to shorten the run time. |
| pH of Final Extract | The final sample extract may be at a pH that promotes hydrolysis. Adjust the pH of the reconstitution solvent to a more neutral or slightly acidic range where Ritonavir is more stable. |
| Light Exposure | If the autosampler is not light-proof, prolonged exposure during a long run can cause photodegradation. Use amber vials or a cover for the sample tray. |
Problem 3: Poor accuracy in Quality Control (QC) samples.
| Potential Cause | Troubleshooting Action |
| Differential Degradation | The this compound internal standard and the Ritonavir analyte may be degrading at different rates. This can happen if the deuterated positions are involved in the degradation pathway, although this is less common. The primary concern is that any degradation of the IS after it's spiked into the sample (but before injection) will lead to inaccurate quantification. |
| Freeze-Thaw Instability | Repeated freeze-thaw cycles can lead to degradation. Validate the stability of this compound for the number of freeze-thaw cycles your samples will undergo. Aliquot samples to minimize cycles. |
| Long-Term Storage Issues | The long-term storage conditions may not be adequate. Re-evaluate long-term stability by analyzing aged QC samples against a freshly prepared calibration curve. Ensure freezers are maintaining the correct temperature without significant fluctuations. |
Diagram: Troubleshooting Workflow for this compound Instability
References
- 1. LC-MS/MS studies of ritonavir and its forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal stability and hydration behavior of ritonavir sulfate: A vibrational spectroscopic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. asean.org [asean.org]
- 9. Determination of ritonavir, a new HIV protease inhibitor, in biological samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. Ritonavir’s Evolving Role: A Journey from Antiretroviral Therapy to Broader Medical Applications [mdpi.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the carryover of Ritonavir-d8 in autosampler injections during LC-MS/MS analysis.
Troubleshooting Guide
Issue: Persistent this compound Peaks in Blank Injections
The appearance of this compound peaks in blank injections following the analysis of a high-concentration sample is a common indication of autosampler carryover. This can lead to inaccurate quantification and compromised data integrity. The following steps provide a systematic approach to identifying and resolving the issue.
1. Initial Assessment: Quantify the Carryover
To effectively troubleshoot, it is crucial to first quantify the extent of the carryover.
-
Experimental Protocol:
-
Inject a high-concentration this compound standard.
-
Immediately follow with three consecutive blank injections (using the same solvent as the mobile phase or sample diluent).
-
Calculate the carryover percentage using the following formula:
Carryover (%) = (Peak Area in Blank Injection / Peak Area in High-Standard Injection) x 100
-
An acceptable level of carryover is typically less than 0.1% of the analyte signal in the preceding high-concentration sample.[1]
2. Optimizing the Autosampler Wash Protocol
The most common source of autosampler carryover is insufficient cleaning of the injection needle and valve.[1][2] Ritonavir is a highly lipophilic compound with poor aqueous solubility, making the choice of wash solvent critical.[3][4][5]
-
Recommended Wash Solutions: Based on the physicochemical properties of Ritonavir, a strong organic solvent or a mixture with a high organic content is recommended for the needle wash.
| Wash Solution Composition | Rationale | Expected Efficacy |
| 100% Acetonitrile | Strong solvent for dissolving lipophilic compounds. | High |
| 100% Methanol | Another strong organic solvent effective for many compounds. | High |
| 50:50 (v/v) Acetonitrile/Isopropanol | A robust mixture for removing highly adsorbed residues. | Very High |
| 50:50 (v/v) Methanol/Isopropanol | An alternative strong solvent mixture. | Very High |
| Mobile Phase at High Organic Composition | If using a gradient, a wash with the final high organic mobile phase can be effective. | Moderate to High |
-
Experimental Protocol for Wash Solution Optimization:
-
After quantifying the initial carryover, replace the current wash solvent with one of the recommended solutions from the table above.
-
Purge the wash system thoroughly with the new solvent.
-
Repeat the carryover experiment (high-concentration standard followed by three blanks).
-
Compare the carryover percentage with the initial value to determine the effectiveness of the new wash solvent.
-
If carryover persists, try another recommended wash solution or increase the wash volume and/or duration.
-
3. Troubleshooting Workflow
The following flowchart provides a logical sequence for diagnosing and resolving this compound carryover.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound carryover in an autosampler?
A1: The most common causes of this compound carryover are related to its physicochemical properties and the autosampler mechanics. Ritonavir is a highly lipophilic and poorly water-soluble compound, which can cause it to adsorb to surfaces within the autosampler.[3][4][5] Key contributing factors include:
-
Insufficient Needle Wash: The wash solvent may not be strong enough to completely solubilize and remove this compound from the needle surface.[1][2]
-
Adsorption to Hardware: this compound can adsorb to internal surfaces of the autosampler, such as the injection valve rotor seal, needle seat, and tubing.[6][7]
-
Contaminated Vials or Caps: Reusing vials or using poor-quality septa can introduce contaminants that mimic carryover.[1]
Q2: How can I prevent this compound carryover before it becomes an issue?
A2: Proactive measures can significantly reduce the likelihood of carryover:
-
Select an Appropriate Wash Solvent: From the outset, choose a wash solvent in which Ritonavir is highly soluble, such as 100% acetonitrile or a mixture of acetonitrile and isopropanol.
-
Optimize Injection Sequence: When possible, run samples in order of increasing concentration. If a low-concentration sample must follow a high-concentration one, insert a blank injection in between.[2]
-
Regular Maintenance: Perform routine preventative maintenance on your autosampler, including regular replacement of the injection valve rotor seal and needle seat.
-
Use High-Quality Consumables: Always use new, high-quality vials and septa to avoid contamination.
Q3: Can the injection volume affect the extent of carryover?
A3: Yes, the injection volume can influence carryover, although the relationship is not always linear. A larger injection volume of a high-concentration sample can lead to more significant carryover if the wash protocol is not robust enough to clean the larger surface area of the needle and sample loop that has been exposed.
Q4: What should I do if optimizing the wash solvent and checking the hardware does not resolve the carryover?
A4: If carryover persists after thorough troubleshooting of the autosampler, consider the following:
-
Column Carryover: The analytical column itself can be a source of carryover. To test this, replace the column with a union and inject a blank after a high-concentration standard. If the carryover disappears, the column is the likely source. A more rigorous column wash or replacement may be necessary.
-
Sample Preparation Contamination: Investigate the sample preparation workflow for potential sources of contamination. Re-used pipette tips or contaminated glassware can introduce the analyte into subsequent samples.[2] To test this, prepare a "process blank" that goes through all the sample preparation steps without the addition of the analyte and inject it.
Q5: Is there a "universal" wash solvent that works for all compounds, including this compound?
A5: There is no single universal wash solvent that is optimal for all compounds. The best wash solvent is dependent on the physicochemical properties of the analyte. For a lipophilic compound like Ritonavir, a strong organic solvent is necessary. It is always recommended to tailor the wash solvent to the specific analyte and mobile phase being used.
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. scribd.com [scribd.com]
- 5. Physicochemical considerations in the preparation of amorphous ritonavir-poly(ethylene glycol) 8000 solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of Ritonavir-d8.
Frequently Asked Questions (FAQs)
Q1: We are observing a weak or inconsistent signal for our this compound internal standard, even when the analyte (Ritonavir) signal is strong. What are the potential causes?
A1: A weak or inconsistent signal for this compound, especially at low levels, can stem from several factors:
-
Matrix Effects: Co-eluting matrix components from the sample (e.g., plasma, urine) can suppress or, less commonly, enhance the ionization of this compound in the mass spectrometer source. This effect may differ between the analyte and the internal standard, particularly if they do not co-elute perfectly.[1][2][3]
-
Isotopic Crosstalk: At high concentrations of unlabeled Ritonavir, the natural isotopic abundance of elements like Carbon-13 can contribute to the signal in the mass channel of this compound, leading to inaccuracies, especially at the lower limit of quantification (LLOQ).[4][5]
-
Suboptimal Mass Spectrometer Settings: The parameters on the mass spectrometer, such as cone voltage, collision energy, and source temperatures, may not be optimized for the specific fragmentation and ionization of this compound.
-
Poor Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to low recovery and consequently a weak signal.
-
Degradation of this compound: The deuterated internal standard may be unstable under the storage or experimental conditions.
Q2: How can we troubleshoot and mitigate matrix effects that may be suppressing the this compound signal?
A2: Mitigating matrix effects is crucial for enhancing sensitivity. Here are some troubleshooting steps:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques. While protein precipitation is fast, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner extract, reducing matrix components.
-
Optimize Chromatography: Ensure that this compound co-elutes as closely as possible with unlabeled Ritonavir. The "deuterium isotope effect" can sometimes cause a slight shift in retention time, leading to differential matrix effects.[1][3][6] Adjusting the mobile phase composition or gradient can help to achieve better co-elution.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may also dilute the analyte and internal standard, so a balance must be found.
-
Use a Different Ionization Source: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), as they can be less susceptible to matrix effects for certain compounds.
Q3: What is isotopic crosstalk and how can we minimize its impact on low-level this compound detection?
A3: Isotopic crosstalk occurs when the isotopic pattern of the unlabeled analyte (Ritonavir) overlaps with the mass of the deuterated internal standard (this compound).[4][5] For example, the M+8 isotope of Ritonavir could contribute to the signal of this compound.
To minimize this:
-
Select Appropriate MRM Transitions: Choose multiple reaction monitoring (MRM) transitions for both the analyte and internal standard that are specific and have minimal overlap.
-
Use a Higher Mass-Labeled Internal Standard: If possible, use an internal standard with a higher degree of deuteration (e.g., d10 or d11) or one labeled with 13C or 15N, which have lower natural abundance and are less prone to this issue.
-
Software Correction: Some mass spectrometry software platforms have algorithms to correct for isotopic contributions, but these should be used with a thorough understanding of their application.
-
Optimize Analyte Concentration: If feasible, avoid excessively high concentrations of the analyte in the samples being analyzed.
Troubleshooting Guides
Guide 1: Optimizing Mass Spectrometer Parameters for this compound
This guide provides a systematic approach to optimizing the MS settings for enhanced sensitivity of this compound.
Objective: To determine the optimal cone voltage and collision energy for the most intense and stable this compound signal.
Experimental Protocol:
-
Prepare a Tuning Solution: Prepare a solution of this compound in a solvent similar to the final mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that gives a stable signal (e.g., 100 ng/mL).
-
Infuse the Solution: Directly infuse the tuning solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Cone Voltage:
-
Set the mass spectrometer to scan for the precursor ion of this compound.
-
Vary the cone voltage (or equivalent parameter, e.g., fragmentor voltage) across a relevant range (e.g., 10-100 V).
-
Monitor the intensity of the precursor ion and select the voltage that provides the highest and most stable signal.
-
-
Optimize Collision Energy:
-
Set the mass spectrometer to product ion scan mode, with the optimized cone voltage.
-
Select the precursor ion of this compound in the first quadrupole.
-
Vary the collision energy in the collision cell (e.g., 5-50 eV).
-
Identify the most abundant and stable product ions and the collision energy that produces them.
-
-
Set MRM Transitions: Based on the optimized parameters, set up the MRM transitions for this compound for your analytical method.
Data Presentation:
| Parameter | Range Tested | Optimal Value |
| Cone Voltage (V) | 10 - 100 | User Determined |
| Collision Energy (eV) | 5 - 50 | User Determined |
| Precursor Ion (m/z) | - | User Determined |
| Product Ion(s) (m/z) | - | User Determined |
Guide 2: Assessing and Improving Chromatographic Performance
This guide focuses on achieving optimal chromatographic separation to minimize interferences and enhance the signal-to-noise ratio.
Objective: To achieve baseline separation of Ritonavir and this compound from matrix interferences and ensure their co-elution.
Experimental Protocol:
-
Column Selection: Start with a C18 column, which is commonly used for Ritonavir analysis.[7] Consider columns with different particle sizes (e.g., sub-2 µm for higher resolution) or alternative chemistries if co-elution with interferences is an issue.
-
Mobile Phase Optimization:
-
Evaluate different mobile phase compositions. Common mobile phases include acetonitrile or methanol with an aqueous component containing a modifier like formic acid or ammonium acetate.[7]
-
Adjust the organic-to-aqueous ratio and the concentration of the modifier to fine-tune the retention and peak shape of this compound.
-
-
Gradient Optimization:
-
Develop a gradient elution profile that provides good separation of the analyte and internal standard from early and late eluting matrix components.
-
A shallow gradient around the elution time of Ritonavir and this compound can improve their separation from any closely eluting interferences.
-
-
Flow Rate and Temperature:
-
Optimize the flow rate to ensure efficient separation without excessive run times.
-
Adjusting the column temperature can also influence retention times and peak shapes.
-
Data Presentation:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | e.g., C18, 2.1x50mm, 1.8µm | e.g., C18, 2.1x50mm, 1.8µm | e.g., Phenyl-Hexyl, 2.1x50mm, 1.8µm |
| Mobile Phase A | e.g., 0.1% Formic Acid in Water | e.g., 5mM Ammonium Acetate in Water | e.g., 0.1% Formic Acid in Water |
| Mobile Phase B | e.g., Acetonitrile | e.g., Acetonitrile | e.g., Methanol |
| Gradient | User Defined | User Defined | User Defined |
| Retention Time (min) | |||
| Peak Asymmetry | |||
| Signal-to-Noise Ratio |
Visualizations
Caption: Troubleshooting workflow for low this compound signal intensity.
Caption: Decision tree for optimizing sample preparation for this compound analysis.
References
- 1. waters.com [waters.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
Validation & Comparative
A comprehensive comparison of analytical methods for the accurate quantification of the antiretroviral drug Ritonavir, highlighting the superior performance of deuterated internal standards in ensuring data integrity and reliability for researchers, scientists, and drug development professionals.
In the realm of bioanalytical method development, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible quantification of target analytes. This is particularly critical in the therapeutic drug monitoring and pharmacokinetic studies of antiretroviral drugs like Ritonavir. This guide provides a detailed comparison of analytical methods for Ritonavir quantification, focusing on the cross-validation of methods employing the stable isotope-labeled internal standard, Ritonavir-d8, against those using other structurally similar but non-isotopic internal standards.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as this compound or Ritonavir-d6, is widely regarded as the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process. The following table summarizes the performance characteristics of LC-MS/MS methods for Ritonavir quantification using a deuterated internal standard compared to methods employing other non-deuterated internal standards.
| Validation Parameter | Method with Ritonavir-d6 IS | Method with Saquinavir IS | Method with Lopinavir IS | Method with Telmisartan IS |
| Linearity (Correlation Coefficient, r²) | > 0.99[1] | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] | 8.004 ng/mL[2] | 1.0–5000 ng/mL | 12.5 ng/mL[3] |
| Intra-day Precision (%CV) | < 15%[1] | < 15% | < 15% | < 15%[3] |
| Inter-day Precision (%CV) | < 15%[1] | < 15% | < 15% | < 15%[3] |
| Accuracy (%Bias) | Within ±15%[1] | Within ±15% | Within ±15% | Within ±15%[3] |
| Recovery | Not explicitly stated | 89.07%[4] | > 90.7% | > 75%[3] |
| Matrix Effect | No significant matrix effects observed[1] | No significant matrix effect[4] | No significant matrix effects | Not explicitly stated |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for the replication and cross-validation of analytical methods. Below are representative methodologies for the quantification of Ritonavir using both a deuterated and a non-deuterated internal standard.
Method 1: LC-MS/MS with Ritonavir-d6 Internal Standard[1]
-
Sample Preparation: To 50 µL of plasma, 20 µL of internal standard solution (1 µg/mL Ritonavir-d6 in methanol:water 50:50) is added. Protein precipitation is achieved by adding 100 µL of methanol. After centrifugation, 50 µL of the supernatant is diluted with 100 µL of an aqueous buffer solution.
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Gradient elution with a mixture of aqueous buffer (1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5) and acetonitrile.
-
Flow Rate: 300 µL/min
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Method 2: LC-MS/MS with Saquinavir Internal Standard[2]
-
Sample Preparation: Specific details on the extraction procedure are not provided in the abstract. Generally, a protein precipitation or liquid-liquid extraction would be employed.
-
Chromatographic Conditions:
-
Column: HYPURITY ADVANCE 50 × 4.6 mm, 5 μm analytical column.
-
Mobile Phase: Methanol and 5mM ammonium acetate buffer (85:15% v/v).
-
-
Mass Spectrometric Detection:
Visualizing the Workflow: From Sample to Result
The following diagrams illustrate the typical experimental workflow for the bioanalysis of Ritonavir and a logical diagram for the cross-validation process.
Conclusion
The data presented underscores the robustness and reliability of analytical methods employing a deuterated internal standard like this compound for the quantification of Ritonavir. While methods using non-deuterated internal standards can be validated to meet regulatory requirements, the inherent advantages of a stable isotope-labeled standard in minimizing analytical variability and compensating for matrix effects make it the preferred choice for high-stakes applications such as clinical trials and therapeutic drug monitoring. The detailed protocols and workflows provided in this guide serve as a valuable resource for laboratories aiming to establish and cross-validate highly accurate and precise bioanalytical methods for Ritonavir.
References
- 1. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. [LC-MS/MS method for simultaneous quantification of lopinavir and ritonavir in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensuring the accuracy and reliability of LC-MS/MS data. This guide provides an objective comparison between the commonly used deuterated internal standard, Ritonavir-d8, and a stable isotope-labeled alternative incorporating carbon-13 (¹³C). This comparison is supported by established principles in mass spectrometry and experimental data from analogous compounds, offering a clear rationale for internal standard selection.
In quantitative mass spectrometry, the ideal internal standard (IS) is a stable isotope-labeled (SIL) analogue of the analyte. It is added at a known concentration to samples and standards alike to correct for variations in sample preparation, chromatography, and ionization. While both deuterated and ¹³C-labeled compounds serve this purpose, their physicochemical properties are not identical, leading to significant differences in analytical performance.
The Isotope Effect: A Decisive Factor
The primary distinction in performance between deuterated and ¹³C-labeled internal standards arises from the "isotope effect". The substitution of hydrogen with deuterium (²H or D) results in a greater relative mass change than the substitution of ¹²C with ¹³C. This can lead to subtle but significant differences in the physicochemical properties of the deuterated standard compared to the unlabeled analyte.[1]
Conversely, ¹³C-labeled internal standards are considered the "gold standard" as their physicochemical properties are virtually identical to their unlabeled counterparts.[2] This similarity ensures that the IS and the analyte behave in the same manner throughout the entire analytical process, from extraction to detection.
Performance Comparison: this compound vs. ¹³C-Labeled Ritonavir
While a direct, published head-to-head study comparing this compound and a ¹³C-labeled Ritonavir was not identified, the extensive body of literature comparing deuterated and ¹³C-labeled standards for other analytes allows for a well-supported comparison of their expected performance. The following table summarizes the key performance parameters.
| Performance Parameter | This compound (Deuterated IS) | ¹³C-Labeled Ritonavir (¹³C-Labeled IS) | Rationale & Supporting Evidence |
| Chromatographic Co-elution | May exhibit a retention time shift, eluting slightly earlier than native Ritonavir.[3] | Expected to have identical retention time and co-elute perfectly with native Ritonavir.[4] | The deuterium isotope effect can alter the lipophilicity of the molecule, causing it to interact differently with the stationary phase in reverse-phase chromatography.[3] This is particularly evident in high-resolution UHPLC systems.[4] |
| Matrix Effect Compensation | Can be compromised due to chromatographic separation from the analyte. If the IS and analyte elute at different times, they may experience different degrees of ion suppression or enhancement.[5][6] | Provides more accurate compensation for matrix effects due to perfect co-elution. The IS and analyte experience the same ionization conditions.[4] | Studies have shown that even a slight retention time difference can lead to significantly different matrix effects for the analyte and a deuterated IS.[5] |
| Accuracy & Precision | Potential for reduced accuracy and precision, especially in complex matrices with significant ion suppression. | Higher accuracy and precision are generally achieved. | By co-eluting, the ¹³C-IS more reliably normalizes for variations, leading to more consistent analyte-to-IS ratios.[7] |
| Isotopic Stability | Risk of back-exchange of deuterium for hydrogen, particularly if the label is on an exchangeable site. This can compromise the concentration of the IS. | ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to exchange.[2] | The stability of the ¹³C label ensures the integrity of the internal standard throughout sample storage and analysis. |
| Commercial Availability & Cost | Generally more readily available and less expensive to synthesize. | Can be more expensive and may have limited commercial availability.[2][8] | The synthesis of ¹³C-labeled compounds is often more complex than deuteration.[8] However, a Ritonavir-¹³C,d3 is commercially available.[9] |
Experimental Protocols
Below is a representative experimental protocol for the quantification of Ritonavir in human plasma using a deuterated internal standard, adapted from a validated LC-MS/MS method. A similar protocol would be employed for a ¹³C-labeled internal standard, with the primary difference being the mass transitions monitored.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., this compound in methanol:water).
-
Precipitate proteins by adding 100 µL of methanol.
-
Vortex mix and then centrifuge at 13,000 x g for 5 minutes.
-
Transfer 50 µL of the clear supernatant to a clean tube.
-
Add 100 µL of an aqueous buffer solution (e.g., 1 g ammonium formate and 1 mL formic acid in 1 L water, pH 3.5).
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: UHPLC system
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a high aqueous composition and ramp up to a high organic composition to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Ritonavir: m/z 721.3 -> 296.1 (example quantifier)
-
This compound: m/z 729.3 -> 304.1 (hypothetical quantifier, exact transition would depend on the position of the labels)
-
¹³C-Labeled Ritonavir: The precursor ion would be shifted according to the number of ¹³C atoms. The fragment ion may or may not be shifted, depending on the location of the labels.
-
Visualizing the Internal Standard Selection Workflow
The following diagram illustrates the logical workflow for selecting an appropriate internal standard for a quantitative bioanalytical assay.
Caption: Workflow for internal standard selection in bioanalysis.
Conclusion
For the quantitative analysis of Ritonavir, while a deuterated internal standard like this compound can provide acceptable results, a ¹³C-labeled internal standard is unequivocally the superior choice for ensuring the highest levels of accuracy and data reliability. The key advantage of a ¹³C-labeled standard is its identical chromatographic behavior to the unlabeled analyte, which allows for more effective correction of matrix effects—a critical challenge in bioanalysis. Although the initial cost of a ¹³C-labeled standard may be higher, this investment is often justified by the increased robustness of the method, reduced need for troubleshooting, and greater confidence in the final quantitative data. For researchers and drug development professionals, the use of a ¹³C-labeled internal standard for Ritonavir represents best practice in modern quantitative LC-MS/MS.
References
- 1. ukisotope.com [ukisotope.com]
- 2. caymanchem.com [caymanchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. scispace.com [scispace.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
In the realm of bioanalysis, particularly for pharmacokinetic and therapeutic drug monitoring studies of the antiretroviral drug Ritonavir, the choice of an appropriate internal standard (IS) is paramount for ensuring the accuracy and reliability of quantitative assays. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Ritonavir-d8, or a structural analog. This guide provides a comprehensive comparison of the performance of this compound (often used interchangeably with Ritonavir-d6 in practice) versus common structural analog internal standards, supported by experimental data from various studies.
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability.[1][2] Stable isotope-labeled internal standards are generally considered the "gold standard" as their physicochemical properties are nearly identical to the analyte.[1][2] However, structural analogs can also be employed effectively and may be more readily available or cost-effective.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of bioanalytical methods for Ritonavir quantification using either a deuterated internal standard (Ritonavir-d6) or a structural analog internal standard.
Table 1: Performance Characteristics with Deuterated Internal Standard (Ritonavir-d6)
| Parameter | Ritonavir-d6 | Reference |
| Linearity Range (ng/mL) | 2 - 2000 | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
| Intra-day Precision (%CV) | < 15% | [3] |
| Inter-day Precision (%CV) | < 15% | [3] |
| Accuracy | Better than 15% | [3] |
| Matrix Effect (%) | 105.6 ± 8.8 | [3] |
| Recovery (%) | Not explicitly stated |
Table 2: Performance Characteristics with Structural Analog Internal Standard
| Parameter | Selinexor | Saquinavir | Lopinavir | Reference |
| Linearity Range (ng/mL) | 2.0 - 5000 | 8.004 - 1600.001 | 1.0 - 5000 | [4][5][6][7] |
| Correlation Coefficient (r²) | 0.9956 | > 0.99 | Not explicitly stated | [4][5] |
| Intra-day Precision (%CV) | < 15% | < 15% | < 15% | [4][5][6][7] |
| Inter-day Precision (%CV) | < 15% | < 15% | < 15% | [4][5][6][7] |
| Accuracy | Within ±15% | Within ±15% | -7.6% to 13.2% | [4][5][6][7] |
| Matrix Effect (%) | 87.8 - 112 | Not significant | Not significant | [4][5][6][7] |
| Recovery (%) | 85.7 - 106 | 90.18 | > 90.7 | [4][5][6][7] |
Experimental Methodologies
The selection of an internal standard influences the entire bioanalytical method. Below are representative experimental protocols for methods employing either a deuterated or a structural analog internal standard for Ritonavir quantification.
Experimental Protocol with Deuterated Internal Standard (Ritonavir-d6)
-
Sample Preparation: Protein precipitation is a commonly used method. To a plasma sample, an internal standard spiking solution (Ritonavir-d6) is added, followed by a protein precipitating agent such as methanol or acetonitrile.[3] The sample is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.[3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is common.[3]
-
Flow Rate: Flow rates are generally in the range of 0.3-1.0 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is standard for Ritonavir analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor to product ion transitions for Ritonavir and Ritonavir-d6 are monitored.[3]
-
Experimental Protocol with Structural Analog Internal Standard (e.g., Saquinavir)
-
Sample Preparation: Similar to methods using a deuterated IS, protein precipitation with acetonitrile is a frequent choice.[4][5] The structural analog IS (e.g., Saquinavir) is added to the plasma sample before the addition of the precipitant.
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization is employed.[5]
-
Detection: MRM is used to monitor the specific precursor-product ion transitions for both Ritonavir and the structural analog IS. For instance, the transition for Ritonavir is m/z 721.30 → 296.10, and for Saquinavir, it is m/z 671.30 → 570.30.[5]
-
Workflow and Pathway Diagrams
General Bioanalytical Workflow for Ritonavir Quantification
Caption: A generalized workflow for the quantification of Ritonavir in plasma samples using LC-MS/MS.
Discussion and Conclusion
Both deuterated internal standards (Ritonavir-d6/d8) and structural analog internal standards have been successfully used to develop and validate robust bioanalytical methods for Ritonavir quantification.
-
This compound (or d6): As a stable isotope-labeled internal standard, it co-elutes with the analyte and experiences nearly identical ionization effects, leading to excellent compensation for matrix effects.[3] The data indicates that methods using Ritonavir-d6 show minimal matrix effects and high precision.[3] This makes it the preferred choice for achieving the highest level of accuracy and precision, especially when dealing with complex biological matrices.
-
Structural Analogs (e.g., Saquinavir, Lopinavir, Selinexor): These compounds, while not chemically identical to Ritonavir, have similar enough physicochemical properties to track the analyte through the analytical process effectively. The data demonstrates that methods employing structural analogs can also achieve acceptable linearity, precision, accuracy, and recovery.[4][5][6][7] The choice of a specific structural analog should be carefully considered to ensure it does not suffer from different matrix effects or extraction recoveries compared to Ritonavir.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Simultaneous quantification of nirmatrelvir and ritonavir by LC-MS/MS in patients treated for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous measurement of COVID-19 treatment drugs (nirmatrelvir and ritonavir) in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous measurement of COVID-19 treatment drugs (nirmatrelvir and ritonavir) in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
This guide provides a comparative overview of bioanalytical methods for the quantification of Ritonavir in biological matrices, with a specific focus on the use of its deuterated internal standard, Ritonavir-d8. The information presented is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring the accurate measurement of Ritonavir.
Experimental Protocols
The quantification of Ritonavir in biological matrices, typically human plasma, is most commonly and reliably achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.
A representative experimental protocol, synthesized from various validated methods, is detailed below.
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a widely used, straightforward, and effective method for extracting Ritonavir from plasma samples.
-
Materials:
-
Blank human plasma (for calibration standards and quality controls)
-
Ritonavir reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes
-
-
Procedure:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the this compound internal standard working solution.
-
Add a precipitating agent, typically acetonitrile, in a 1:3 or 1:4 plasma-to-solvent ratio.
-
Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
-
2. Liquid Chromatography
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reverse-phase column is commonly used for the separation of Ritonavir.[1]
-
Mobile Phase: A common mobile phase composition is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).[2][3]
-
Flow Rate: The flow rate is typically in the range of 0.3-1.0 mL/min.
-
Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically employed for Ritonavir analysis.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Ritonavir and this compound.
-
Data Analysis: The peak area ratio of the analyte (Ritonavir) to the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of Ritonavir in the unknown samples.
Data Presentation: Comparison of Method Performance
The following table summarizes the performance characteristics of different LC-MS/MS methods reported in the literature for the quantification of Ritonavir. While these are not from a formal inter-laboratory study, they provide a valuable comparison of what can be achieved with these methods.
| Parameter | Method A | Method B | Method C |
| Internal Standard | Saquinavir[2] | This compound[3] | Selinexor[5] |
| Linearity Range (ng/mL) | 8.004 - 1600.001[2][6] | Not Specified | 2.0 - 5000[5] |
| Correlation Coefficient (r²) | > 0.99[2] | Not Specified | Not Specified |
| Accuracy (%) | 0.85 - 2.55 (range of accuracy)[2] | Within ±15% of nominal | Within ±15% of nominal |
| Precision (%RSD) | 1.90 - 2.38 (for matrix factor)[2] | < 15% | < 15% |
| Recovery (%) | 89.07[2] | Not Specified | 85.7 - 106[5] |
| Matrix Effect (%) | Not significant[2] | Within acceptable limits | 87.8 - 112[5] |
Note: The data presented are from different studies and are not directly comparable as experimental conditions may vary. The purpose is to illustrate the typical performance of such methods.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the bioanalytical quantification of Ritonavir using an internal standard like this compound.
Caption: Experimental Workflow for Ritonavir Bioanalysis.
References
- 1. Rapid and sensitive high-performance liquid chromatographic method for the determination of ritonavir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Ritonavir, the choice of anticoagulant is a critical pre-analytical variable that can significantly influence the accuracy and reliability of quantitative results. This guide provides a comprehensive comparison of the commonly used anticoagulants—EDTA, heparin, and citrate—and their potential impact on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ritonavir-d8, a stable isotope-labeled internal standard essential for precise quantification.
While direct comparative studies on the explicit effects of these anticoagulants on this compound analysis are not extensively documented in peer-reviewed literature, this guide synthesizes data from existing Ritonavir bioanalytical method validations and the broader scientific understanding of anticoagulant-induced matrix effects to provide actionable insights. The available data predominantly points to the use of Ethylenediaminetetraacetic acid (EDTA) as the anticoagulant of choice in validated assays for Ritonavir.
Performance Comparison of Anticoagulants
The selection of an appropriate anticoagulant is crucial to prevent coagulation while minimizing interference with the analytical method. The potential for ion suppression or enhancement, chelation effects, and direct interference with the analyte or internal standard are key considerations.
| Anticoagulant | Mechanism of Action | Potential Advantages for this compound Analysis | Potential Disadvantages for this compound Analysis |
| EDTA (Ethylenediaminetetraacetic acid) | Chelates calcium ions (Ca²⁺), preventing the coagulation cascade. | - Commonly Used: Most validated LC-MS/MS methods for Ritonavir utilize EDTA plasma.[1][2] - Prevents Clotting: Highly effective at preventing clot formation, which is beneficial for automated liquid handlers.[3][4] - Stability: Can inhibit certain enzymes that may degrade analytes. | - Ion Suppression: Can chelate metal ions in the LC-MS interface, potentially leading to ion suppression. - Contamination: Can introduce extraneous peaks in the chromatogram. |
| Heparin | Binds to antithrombin, enhancing its activity and inhibiting thrombin and other coagulation proteases. | - Alternative to EDTA: May be considered if EDTA-induced ion suppression is significant. | - Ion Suppression: Can cause significant and variable ion suppression in LC-MS/MS analysis.[5] - Batch Variability: The polymeric nature of heparin can lead to batch-to-batch inconsistencies. - Adsorption: May non-specifically bind to analytes. |
| Citrate | Chelates calcium ions (Ca²⁺), similar to EDTA. | - Reversible Anticoagulation: The effect can be reversed by adding calcium. | - pH Alteration: As a buffer, it can alter the pH of the plasma sample, potentially affecting analyte stability.[6] - Chelation Effects: Strong chelating properties could potentially interact with analytes that have metal-binding sites.[7] - Dilution: Typically used in a liquid form, which can dilute the plasma sample. |
Quantitative Data from Ritonavir Bioanalytical Methods
The following tables summarize validation data from published LC-MS/MS methods for Ritonavir in human plasma, where EDTA was the specified anticoagulant. These data provide a benchmark for the expected performance of a well-validated assay.
Table 1: Recovery and Matrix Effect of Ritonavir in EDTA Plasma
| Analyte | Concentration Level | Mean Recovery (%) | Matrix Effect (%) | Reference |
| Ritonavir | Low QC | 89.07 | Not explicitly stated, but no significant matrix effect was observed across 8 batches. | [8] |
| Ritonavir | High QC | 89.07 | Not explicitly stated, but no significant matrix effect was observed across 8 batches. | [8] |
| Ritonavir | Low, Medium, High QC | 85.7 - 106 | 87.8 - 112 | [2] |
Table 2: Stability of Ritonavir in EDTA Plasma
| Stability Condition | Duration | Temperature | Mean Stability (% of Nominal) | Reference |
| Freeze-Thaw | 3 cycles | -70°C to RT | Within ±15% | [1] |
| Short-Term (Bench-Top) | 4 hours | Room Temperature | Within ±15% | [2] |
| Long-Term | 90 days | -80°C | Within ±15% | [2] |
Experimental Protocols
A detailed experimental protocol for the analysis of Ritonavir in human plasma using LC-MS/MS is outlined below, based on established and validated methods.[1][2][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma (collected in EDTA tubes), add 200 µL of acetonitrile containing the internal standard (this compound).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: Agilent or equivalent HPLC system.
-
Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 5 mM ammonium acetate in water and methanol.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Ritonavir: m/z 721.3 → 296.1
-
This compound: (Specific transition for the deuterated standard would be used)
-
Visualizing the Workflow and Potential Interferences
To better illustrate the analytical process and potential points of interference, the following diagrams are provided.
References
- 1. ijcrt.org [ijcrt.org]
- 2. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of EDTA anticoagulant in plasma to improve the throughput of liquid chromatography/tandem mass spectrometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trisodium citrate - Wikipedia [en.wikipedia.org]
- 7. Citrate Anticoagulation: Are Blood Donors Donating Bone? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the ruggedness and robustness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method. The protocols and data herein are presented in the context of quantifying an exemplary analyte in human plasma, utilizing Ritonavir-d8 as a stable, isotopically labeled internal standard (IS). Adherence to these testing principles is critical for ensuring the reliability, reproducibility, and transferability of bioanalytical methods in regulated drug development environments.
Introduction to Method Reliability
In bioanalytical science, the terms ruggedness and robustness define a method's capacity to deliver consistent and reliable results under varied conditions.[1][2]
-
Robustness refers to the ability of an analytical method to remain unaffected by small, deliberate variations in its own parameters.[3][4] This testing is crucial for identifying which operational parameters require strict control to ensure method performance.[5]
-
Ruggedness evaluates the reproducibility of results when external factors change, such as different analysts, instruments, or laboratories.[3][4] It provides confidence that the method can be successfully transferred and executed in different settings.
The use of a stable, isotopically labeled internal standard, such as this compound, is fundamental to a reliable LC-MS/MS assay. It effectively normalizes for variability in sample preparation, injection volume, and ionization efficiency, thereby enhancing both the robustness and ruggedness of the method.
Experimental Protocols
The following protocols outline the systematic evaluation of an LC-MS/MS assay's robustness and ruggedness. The nominal (standard) conditions for the assay are provided as a baseline for comparison.
2.1. Standard LC-MS/MS Assay Conditions
-
Sample Preparation: Protein precipitation of 100 µL human plasma with 300 µL acetonitrile containing this compound (IS).
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.40 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
2.2. Robustness Testing Protocol
Robustness is assessed by making small, deliberate changes to the method's internal parameters, one factor at a time.[6] Quality Control (QC) samples at low and high concentrations are analyzed under each varied condition in triplicate.
Key Parameters to Vary:
-
Column Temperature: ± 5°C (i.e., 35°C and 45°C).
-
Mobile Phase Flow Rate: ± 5% (i.e., 0.38 mL/min and 0.42 mL/min).
-
Mobile Phase B Composition (Organic): ± 2% absolute (e.g., if the gradient starts at 30% B, test 28% and 32%).
-
Mobile Phase pH (Aqueous): ± 0.2 units (by adjusting the formic acid concentration).
2.3. Ruggedness Testing Protocol
Ruggedness is evaluated by assessing the method's performance under different external conditions.[4] The same set of low and high QC samples are analyzed by different personnel on different equipment.
Key Factors to Vary:
-
Analyst: Analyst 1 (primary) vs. Analyst 2 (secondary).
-
LC-MS/MS System: Instrument 1 (primary) vs. Instrument 2 (alternate, if available).
-
Day of Analysis: Day 1 vs. Day 2.
Data Presentation and Comparison
The following tables summarize hypothetical data from the robustness and ruggedness tests. The performance is evaluated based on the analyte's retention time (RT), the peak area ratio of the analyte to the internal standard (Analyte/IS Ratio), and the accuracy of the calculated concentration (%Accuracy).
Table 1: Robustness Testing Results
| Parameter Varied | Condition | QC Level | Mean RT (min) | Mean Analyte/IS Ratio | Mean %Accuracy |
| Nominal | 40°C, 0.40 mL/min, 30% B | Low QC | 2.51 | 0.125 | 101.5% |
| High QC | 2.52 | 1.254 | 99.8% | ||
| Column Temp. | 35°C | Low QC | 2.58 | 0.123 | 99.2% |
| High QC | 2.59 | 1.248 | 99.1% | ||
| 45°C | Low QC | 2.45 | 0.126 | 102.3% | |
| High QC | 2.46 | 1.259 | 100.4% | ||
| Flow Rate | 0.38 mL/min | Low QC | 2.64 | 0.124 | 100.8% |
| High QC | 2.65 | 1.251 | 99.5% | ||
| 0.42 mL/min | Low QC | 2.39 | 0.125 | 101.9% | |
| High QC | 2.40 | 1.256 | 100.1% | ||
| % Mobile Phase B | 28% B | Low QC | 2.75 | 0.122 | 98.5% |
| High QC | 2.76 | 1.245 | 98.8% | ||
| 32% B | Low QC | 2.30 | 0.127 | 103.1% | |
| High QC | 2.31 | 1.261 | 100.6% |
Table 2: Ruggedness Testing Results
| Factor Varied | Condition | QC Level | Mean RT (min) | Mean Analyte/IS Ratio | Mean %Accuracy |
| Nominal | Analyst 1, Instrument 1, Day 1 | Low QC | 2.51 | 0.125 | 101.5% |
| High QC | 2.52 | 1.254 | 99.8% | ||
| Analyst | Analyst 2 | Low QC | 2.53 | 0.127 | 103.2% |
| High QC | 2.54 | 1.260 | 100.5% | ||
| Instrument | Instrument 2 | Low QC | 2.49 | 0.122 | 98.4% |
| High QC | 2.50 | 1.241 | 98.5% | ||
| Day | Day 2 | Low QC | 2.52 | 0.124 | 100.3% |
| High QC | 2.53 | 1.258 | 100.2% |
Analysis of Results: The data indicates that the method is robust, as minor changes in temperature, flow rate, and mobile phase composition did not significantly impact the accuracy of quantification. The consistent Analyte/IS ratio across varied conditions demonstrates the effectiveness of this compound in compensating for instrumental variations. Similarly, the method proves rugged, with different analysts, instruments, and analysis days yielding results well within acceptable bioanalytical limits (typically ±15% for accuracy).
Visualizing Experimental Workflows
Diagrams created using DOT language provide a clear visual representation of the experimental processes.
Caption: Overall workflow of the LC-MS/MS bioanalytical assay.
Caption: Parameters varied during robustness testing.
Caption: Factors evaluated during ruggedness testing.
Conclusion
This guide demonstrates a systematic approach to evaluating the robustness and ruggedness of an LC-MS/MS method using this compound as an internal standard. The presented protocols and data tables offer a clear comparison of the assay's performance under various conditions. By deliberately varying internal method parameters (robustness) and external environmental factors (ruggedness), laboratories can gain a thorough understanding of a method's performance capabilities and limitations. This comprehensive testing is indispensable for validating a bioanalytical method, ensuring it is fit for purpose and will generate reliable data throughout the drug development lifecycle.
References
- 1. 10. Ruggedness, robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 6. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
Safety Operating Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe disposal of Ritonavir-d8, a deuterated analog of the antiretroviral medication Ritonavir. Adherence to these procedures is vital to ensure compliance with regulatory standards and to minimize environmental impact.
Core Principles of this compound Disposal
This compound, while not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, requires careful handling and disposal due to its nature as a pharmaceutical compound of unknown potency.[1] The primary recommended disposal method is incineration by a licensed hazardous material disposal company.[1] It is imperative to consult and comply with all federal, state, and local environmental regulations.[1][2]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Isolate all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and experimental residues.
-
Do not mix this compound waste with non-hazardous laboratory trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization and Labeling:
-
Place solid this compound waste in a dedicated, leak-proof, and clearly labeled waste container.
-
The label should prominently display "this compound Waste" and any other information required by your institution or waste disposal vendor.
-
For solutions containing this compound, use a compatible, sealed container. Avoid overfilling.
-
-
Storage Prior to Disposal:
-
Arranging for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste stream.
-
Disposal should be conducted via incineration in a facility equipped with an afterburner and scrubber to ensure complete destruction of the compound and to minimize harmful emissions.[1]
-
-
Documentation:
-
Maintain detailed records of the amount of this compound waste generated, the date of disposal, and the name of the disposal company. This documentation is crucial for regulatory compliance.
-
Key Experimental and Safety Data
While specific quantitative data for this compound is limited in publicly available resources, the following table summarizes key safety and handling information derived from its Safety Data Sheet.
| Parameter | Information | Source |
| OSHA Hazard Classification | Not classified as a "Hazardous Chemical" | [1] |
| Recommended Disposal | Incineration with afterburner and scrubber; licensed hazardous material disposal company | [1] |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, fire/flame resistant and impervious clothing, gloves | [1] |
| First Aid: Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. | [1] |
| First Aid: Eye Contact | Rinse with pure water for at least 15 minutes. | [1] |
| First Aid: Ingestion | Rinse mouth with water. Do not induce vomiting. | [1] |
| Environmental Precautions | Avoid discharge into drains, water courses or onto the ground. | [1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Context
The disposal of pharmaceutical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and, for controlled substances, the Drug Enforcement Administration (DEA).[4] While this compound is not currently listed as a federally regulated hazardous waste, state and local regulations may be more stringent.[5] The recommended practice of using a licensed disposal service ensures compliance with the complex landscape of pharmaceutical waste management.[2][6] The EPA's regulations, particularly Subpart P of the Resource Conservation and Recovery Act (RCRA), provide a framework for the management of hazardous waste pharmaceuticals at healthcare facilities, which can serve as a best-practice model for research laboratories.[7] A key takeaway from these regulations is the prohibition of disposing of pharmaceutical waste down the drain.[4][5]
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. easyrxcycle.com [easyrxcycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Ritonavir-d8, a deuterated form of a potent HIV protease inhibitor. All personnel must adhere to these procedures to mitigate risks of exposure and ensure a safe laboratory environment.
This compound, while a valuable tool in drug development research, is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin, and can cause serious eye irritation.[1][2] Furthermore, the non-deuterated form, Ritonavir, is suspected of causing cancer and may damage fertility or an unborn child.[1][3] Due to these potential health risks, stringent safety measures are mandatory.
I. Personal Protective Equipment (PPE)
The following table outlines the minimum PPE required for handling this compound. This equipment must be donned before entering the designated handling area and removed before exiting.
| Body Part | Protection Level | Specific Requirements | Rationale |
| Respiratory | High | NIOSH-approved respirator (e.g., N95 or higher) or a powered air-purifying respirator (PAPR) for procedures with a high risk of aerosolization.[4] | To prevent inhalation of airborne particles.[3][5] |
| Eyes & Face | High | Tightly fitting safety goggles with side-shields or a full-face shield.[6] | To protect against splashes and airborne particles causing serious eye irritation.[1] |
| Hands | High | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[6] | To prevent skin contact, as the substance is harmful upon absorption.[1][2] |
| Body | High | A disposable, impervious gown or coverall with long sleeves and tight-fitting cuffs.[6] | To protect the skin from accidental contact and contamination of personal clothing.[5] |
| Feet | Standard | Closed-toe shoes. Shoe covers should be used in designated potent compound handling areas. | To prevent contamination of personal footwear and subsequent spread outside the laboratory. |
II. Operational Plan for Handling this compound
Adherence to a systematic workflow is critical for minimizing exposure. The following step-by-step guide details the safe handling procedure for this compound.
A. Preparation:
-
Designated Area: All handling of this compound must occur in a designated area, such as a certified chemical fume hood, a glove box, or a similar containment enclosure.[7]
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes the this compound container, weighing paper, spatulas, solvent, and waste containers.
-
Pre-Labeling: All vials, tubes, and waste containers must be clearly labeled with the compound name and hazard symbols before use.
-
Don PPE: Put on all required PPE as specified in the table above before approaching the designated handling area.
B. Weighing and Aliquoting:
-
Containment: Perform all weighing and aliquoting of solid this compound within the designated containment area to minimize the risk of generating airborne dust.[5]
-
Careful Handling: Use a dedicated spatula for handling the powder. Avoid any actions that could create dust clouds.
-
Wetting Method: If appropriate for the experimental protocol, gently wet the powder with a suitable solvent to reduce dust generation.
-
Immediate Sealing: Securely cap the stock container and any prepared solutions immediately after use.
C. Experimental Procedures:
-
Solution Handling: When working with solutions of this compound, handle them with the same level of caution as the solid form.
-
Avoid Aerosols: Minimize the generation of aerosols. Use techniques such as gentle vortexing instead of vigorous shaking.
-
Spill Preparedness: Have a spill kit readily available within the laboratory. The kit should contain absorbent materials, appropriate cleaning agents, and waste disposal bags.
D. Post-Procedure:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, empty containers, disposable PPE, and cleaning materials, must be segregated into a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Solid Waste: Collect all solid waste, such as contaminated gloves, gowns, and weighing paper, in a designated, lined hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof hazardous waste container. Do not pour any this compound waste down the drain.[5]
-
Disposal Method: All this compound waste must be disposed of through a licensed hazardous material disposal company, typically via incineration in a facility equipped with an afterburner and scrubber.[6] Follow all federal, state, and local regulations for hazardous waste disposal.[6]
IV. Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2][6][8]
-
In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[2][6][8]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[6][9]
-
In case of ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.ie [fishersci.ie]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. aiha.org [aiha.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pharmtech.com [pharmtech.com]
- 8. fishersci.com [fishersci.com]
- 9. kmpharma.in [kmpharma.in]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
